molecular formula C13H18N2O4 B558722 Boc-D-3-Pal-OH CAS No. 98266-33-2

Boc-D-3-Pal-OH

Número de catálogo: B558722
Número CAS: 98266-33-2
Peso molecular: 266.29 g/mol
Clave InChI: JLBCSWWZSSVXRQ-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-3-Pal-OH is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-3-(3-pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBCSWWZSSVXRQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370340
Record name N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98266-33-2
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98266-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-3-Pal-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-3-(3'-pyridyl)-alanine, commonly referred to as Boc-D-3-Pal-OH. This synthetic amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. This document details its chemical and physical properties, provides insights into its application in drug discovery, outlines experimental protocols for its use, and illustrates relevant biological signaling pathways.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its key identifying and physical properties are summarized below.

PropertyValueReference
CAS Number 98266-33-2[]
Molecular Formula C₁₃H₁₈N₂O₄[2]
Molecular Weight 266.29 g/mol [2]
Appearance White to off-white powder[]
Melting Point 134-148 °C[]
Boiling Point 452.9 °C at 760 mmHg[]
Density 1.200 g/cm³[]
Purity ≥98% (HPLC)[]

Solubility Profile

The solubility of this compound is a critical factor in its application in peptide synthesis. While highly soluble in dimethyl sulfoxide (DMSO), its solubility in other common organic solvents used in SPPS is also an important consideration.

SolventSolubilityReference
DMSO ≥ 100 mg/mL (375.53 mM)[2]
DMF Soluble (0.3 g in 2 mL)[3]
NMP Generally soluble for Boc-amino acids[4]
DCM Generally soluble for Boc-amino acids[4]

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the alanine backbone, and the protons of the pyridyl ring.

  • FT-IR: Characteristic peaks for the carbonyl groups of the carboxylic acid and the Boc protecting group, N-H stretching, and aromatic C-H stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (266.29 g/mol ).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of peptide-based drugs, particularly in the fields of oncology and neurology[]. The incorporation of the 3-pyridylalanine residue can enhance the biological activity and pharmacokinetic properties of peptides.

Notably, this amino acid derivative has been utilized in the synthesis of antagonists for:

  • Gonadotropin-Releasing Hormone (GnRH) Receptors: GnRH receptor antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer.

  • Vasopressin Receptors: Vasopressin receptor antagonists have applications in treating conditions like hyponatremia and heart failure.

The pyridine ring in this compound can participate in specific interactions with biological targets, potentially leading to improved receptor binding and efficacy.

Signaling Pathways

Peptides incorporating D-3-pyridylalanine can modulate key signaling pathways involved in cell proliferation, survival, and hormonal regulation. Below are graphical representations of the GnRH and Vasopressin receptor signaling pathways, which are frequent targets for therapeutics synthesized using this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Gonadotropin_Release Gonadotropin Release Ca2->Gonadotropin_Release triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Gene_Expression Gene Expression (LH, FSH synthesis) MAPK_Cascade->Gene_Expression regulates

Caption: GnRH Receptor Signaling Pathway.[5][6][7]

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1R V1 Receptor (GPCR) AVP->V1R V2R V2 Receptor (GPCR) AVP->V2R Gq11 Gq/11 V1R->Gq11 activates Gs Gs V2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces Vascular_Contraction Vascular Contraction Ca2->Vascular_Contraction leads to AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 promotes

Caption: Vasopressin V1 and V2 Receptor Signaling Pathways.[8][9][10]

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps involving this compound in the context of Boc-based solid-phase peptide synthesis (SPPS).

Boc Deprotection Protocol

This protocol outlines the removal of the N-terminal Boc protecting group to allow for the coupling of the next amino acid.

Boc_Deprotection_Workflow Start Start: Boc-Peptide-Resin Swell Swell Resin in DCM Start->Swell Prewash Pre-wash: 50% TFA in DCM (5 min) Swell->Prewash Deprotect Deprotection: 50% TFA in DCM (20 min) Prewash->Deprotect Wash_DCM Wash with DCM (2x) Deprotect->Wash_DCM Wash_IPA Wash with IPA (2x) Wash_DCM->Wash_IPA Neutralize Neutralize: 5-10% DIEA in DMF (3x 2 min) Wash_IPA->Neutralize Wash_DMF Wash with DMF (3-5x) Neutralize->Wash_DMF End End: Free Amine-Peptide-Resin Wash_DMF->End

Caption: Boc Deprotection Workflow for SPPS.[11][12]

Methodology:

  • Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM).

  • Pre-wash: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes. This initial wash helps to improve the efficiency of the main deprotection step.[12]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes to ensure complete removal of the Boc group.[12]

  • Washing:

    • Wash the resin twice with DCM to remove the bulk of the TFA.[12]

    • Wash the resin twice with Isopropanol (IPA).[12]

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin three times for two minutes each with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).[11]

  • Final Wash: Wash the resin three to five times with DMF to remove excess base and prepare for the subsequent coupling step.[11]

Coupling Protocol using HBTU/DIEA

This protocol describes the coupling of this compound to the deprotected N-terminal of the peptide-resin using the common activating agent HBTU.

Coupling_Workflow Start Start: Free Amine-Peptide-Resin Prepare_AA Prepare Amino Acid Solution: This compound (2 eq) in DMF Start->Prepare_AA Add_AA Add Amino Acid Solution to Resin Prepare_AA->Add_AA Add_HBTU Add HBTU Solution (2 eq) Add_AA->Add_HBTU Add_DIEA Add DIEA (4 eq) Add_HBTU->Add_DIEA Couple Couple: Mix for 5-10 min Add_DIEA->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Wash_DMF Wash with DMF Monitor->Wash_DMF Negative End End: Coupled Peptide-Resin Wash_DMF->End

Caption: Coupling Workflow for this compound using HBTU/DIEA.[13]

Methodology:

  • Prepare Amino Acid Solution: Dissolve 2.0 equivalents of this compound (relative to the resin substitution) in DMF (approximately 5 mL per gram of resin).[13]

  • Add to Resin: Add the amino acid solution to the deprotected and neutralized peptide-resin.

  • Activation:

    • Add 2.0 equivalents of a 1.0 M HBTU solution in DMF.[13]

    • Add 4.0 equivalents of DIEA.[13]

  • Coupling Reaction: Mix the reaction vessel for 5-10 minutes.[13]

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling reaction should be allowed to proceed for a longer duration or be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.[13]

Conclusion

This compound is a key reagent for the synthesis of complex and biologically active peptides. Its unique structural features make it particularly useful for the development of therapeutics targeting GPCRs like the GnRH and vasopressin receptors. A thorough understanding of its properties and the appropriate experimental protocols for its use is essential for researchers in the field of peptide chemistry and drug development. This guide provides a foundational understanding to facilitate the effective use of this important synthetic amino acid.

References

An In-depth Technical Guide to Boc-D-3-Pal-OH: Chemical Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a pivotal building block in modern peptide synthesis and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name

This compound is a derivative of the non-proteinogenic amino acid D-3-(3-pyridyl)alanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.

The IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid .

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈N₂O₄[1][2]
Molecular Weight 266.29 g/mol [1]
Appearance White to off-white powder/solid[1][3]
Melting Point 134-148 °C[1]
Density 1.200 g/cm³[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (≥100 mg/mL)[3]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are outlined below. These protocols are provided as representative examples and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

This protocol is adapted from a similar synthesis for the L-enantiomer and is applicable for the preparation of this compound starting from D-3-(3-pyridyl)alanine.

Materials:

  • D-3-(3-pyridyl)alanine

  • Anhydrous potassium carbonate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Citric acid

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Ice bath

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a stirred, ice-cooled suspension of D-3-(3-pyridyl)alanine (1 equivalent) in water, add anhydrous potassium carbonate (1 equivalent).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract the product with ethyl acetate (5 times).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Chill the solution at 0°C for 1 hour to complete crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to yield this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a solid support (resin) during peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt) (if required by the coupling reagent)

  • SPPS reaction vessel

  • Shaker or automated synthesizer

Procedure:

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in DCM within the reaction vessel.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.

  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual acid.

3. Neutralization:

  • Neutralize the resin-bound amine salt by washing twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each.

  • Wash the resin with DMF to prepare for the coupling step.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate this compound (3-4 equivalents relative to the resin loading) by dissolving it with a coupling reagent (e.g., HBTU, 3-4 equivalents) and HOBt (if necessary) in DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution to initiate activation.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a ninhydrin test; a negative result (yellow solution) indicates complete coupling.

5. Washing:

  • Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its incorporation in solid-phase peptide synthesis.

Caption: Chemical structure of this compound.

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM or DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound, Coupling Reagent, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle End of Cycle: Elongated Peptide-Resin Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Repeat->Deprotection Start next cycle

Caption: General workflow for one cycle of Boc-SPPS.

References

Navigating the Solubility of Boc-D-3-Pal-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butyloxycarbonyl-D-3-(3-pyridyl)-alanine (Boc-D-3-Pal-OH), a pivotal unnatural amino acid derivative in peptide synthesis and drug discovery. Understanding its solubility in various organic solvents is critical for its effective application in synthetic workflows, ensuring optimal reaction conditions, and facilitating purification processes. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and illustrates the integration of this compound into peptide synthesis workflows.

Core Concepts: Understanding the Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids, such as this compound, is governed by the interplay of the lipophilic tert-butyloxycarbonyl (Boc) group, the polar amino acid backbone, and the specific side chain. The Boc group generally enhances solubility in non-polar organic solvents compared to the unprotected amino acid. The pyridyl side chain in this compound introduces a degree of polarity and the potential for hydrogen bonding, influencing its solubility profile across a range of solvents.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers and analogous compounds allows for a well-founded assessment.

SolventSolvent FamilyQuantitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Aprotic Polar≥ 100 mg/mL (375.53 mM)Highly soluble, saturation point not determined. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.
ChloroformChlorinatedSolubleQualitative data for the L-isomer suggests good solubility.
Dichloromethane (DCM)ChlorinatedSolubleQualitative data for the L-isomer suggests good solubility. Commonly used in peptide synthesis.
Ethyl AcetateEsterSolubleQualitative data for the L-isomer suggests good solubility.
AcetoneKetoneSolubleQualitative data for the L-isomer suggests good solubility.
N,N-Dimethylformamide (DMF)Aprotic PolarExpected to be solubleA common solvent for peptide synthesis, generally effective for dissolving Boc-protected amino acids.
N-Methyl-2-pyrrolidone (NMP)Aprotic PolarExpected to be solubleA strong solvent often used for less soluble building blocks in peptide synthesis.
Methanol / EthanolProtic PolarExpected to be solubleThe polarity of the pyridyl group and the amino acid backbone should allow for solubility.

Note: The solubility of the D- and L-isomers of an amino acid derivative is generally very similar. The qualitative data for the L-isomer, Boc-L-3-Pal-OH, provides a strong indication of the expected solubility for this compound.

Experimental Protocol: Determining Solubility via the Shake-Flask Method with HPLC Quantification

This protocol describes a standardized "excess solid" method to accurately determine the solubility of this compound in a specific organic solvent.

Objective: To quantify the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

  • This compound (solid powder)

  • High-purity organic solvent of choice

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.2 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains is crucial.

    • Add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

  • Sample Preparation for Analysis:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove all undissolved particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the diluted, filtered sample into the HPLC.

    • Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Visualization of Workflow: Incorporation of this compound in Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of an unnatural amino acid, such as this compound, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy.

SPPS_Workflow Resin Resin Support (e.g., Merrifield) First_AA Attach First Boc-Amino Acid Resin->First_AA Deprotection1 Boc Deprotection (TFA in DCM) First_AA->Deprotection1 Neutralization1 Neutralization (e.g., DIEA) Deprotection1->Neutralization1 Coupling_UAA Couple this compound (e.g., with HBTU/DIEA) Neutralization1->Coupling_UAA Wash1 Wash Coupling_UAA->Wash1 Deprotection2 Boc Deprotection (TFA in DCM) Wash1->Deprotection2 Neutralization2 Neutralization (e.g., DIEA) Deprotection2->Neutralization2 Coupling_Next_AA Couple Next Boc-Amino Acid Neutralization2->Coupling_Next_AA Wash2 Wash Coupling_Next_AA->Wash2 Repeat Repeat Cycle... Wash2->Repeat Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: Workflow for this compound incorporation in SPPS.

This diagram outlines the cyclical nature of solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by a series of deprotection, neutralization, and coupling steps. The incorporation of this compound follows the same fundamental procedure as for standard proteinogenic amino acids. The cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and subsequent purification.

In-depth Technical Guide: Stability of Boc-D-3-Pal-OH at Different pH Values

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical factor in drug development and manufacturing. Understanding how pH affects the chemical integrity of a compound is fundamental for ensuring its quality, efficacy, and safety. This technical guide focuses on the stability of Boc-D-3-Pal-OH, a derivative of the amino acid alanine, under various pH conditions.

Currently, publicly available scientific literature and technical data sheets do not provide specific quantitative data on the stability of this compound at different pH values. While general principles of the stability of the tert-butyloxycarbonyl (Boc) protecting group are well-established, specific kinetic data for the hydrolysis or degradation of this compound under varying pH conditions is not readily accessible.

The Boc protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine, carbon dioxide, and tert-butanol. Conversely, it is generally stable to most nucleophiles and bases.

This guide will outline the theoretical degradation pathways, propose detailed experimental protocols for assessing pH stability, and provide a framework for presenting the resulting data.

Theoretical Degradation Pathways

The primary degradation pathway for this compound in aqueous solutions at varying pH is expected to be the hydrolysis of the Boc group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbamate group is protonated, making it susceptible to cleavage. This results in the formation of the free D-3-pyridylalanine, carbon dioxide, and a tert-butyl cation, which is then quenched to form tert-butanol. The rate of this hydrolysis is expected to increase as the pH decreases.

  • Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, prolonged exposure to high pH, especially at elevated temperatures, could potentially lead to hydrolysis of the carbamate, though this is significantly slower than acid-catalyzed cleavage.

The logical relationship for the primary degradation pathway is illustrated below:

This compound This compound Protonation Protonation This compound->Protonation Acidic pH (H+) Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate Loss of tert-butyl cation tBuOH tert-Butanol Protonation->tBuOH Quenching of tert-butyl cation D-3-Pyridylalanine D-3-Pyridylalanine Carbamic_Acid_Intermediate->D-3-Pyridylalanine CO2 CO2 Carbamic_Acid_Intermediate->CO2

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Proposed Experimental Protocols for pH Stability Testing

To generate the necessary stability data, a systematic study should be conducted. The following experimental workflow is proposed:

cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound in an organic solvent (e.g., Acetonitrile) Working_Samples Dilute stock solution into each pH buffer to a known concentration Stock_Solution->Working_Samples pH_Buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 9, 12) pH_Buffers->Working_Samples Incubate Incubate samples at controlled temperatures (e.g., 25°C, 40°C) Working_Samples->Incubate Time_Points Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) Incubate->Time_Points Quench Quench reaction if necessary (e.g., by pH neutralization) Time_Points->Quench HPLC_Analysis Analyze samples by a stability-indicating HPLC-UV method Quench->HPLC_Analysis Data_Processing Quantify remaining This compound and any degradation products HPLC_Analysis->Data_Processing

Caption: Proposed experimental workflow for pH stability testing.

2.1. Materials and Reagents

  • This compound (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate, citrate, and borate buffer components

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid and sodium hydroxide (for pH adjustment)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

2.3. Preparation of Buffers

A series of buffers spanning a wide pH range should be prepared. For example:

  • pH 2.0: 0.01 M HCl

  • pH 4.0: 0.05 M Acetate buffer

  • pH 7.0: 0.05 M Phosphate buffer

  • pH 9.0: 0.05 M Borate buffer

  • pH 12.0: 0.01 M NaOH

The ionic strength of the buffers should be kept constant.

2.4. Sample Preparation and Stressing

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on stability.

  • Incubate the samples at controlled temperatures (e.g., 25°C and 40°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • If necessary, quench the degradation by adjusting the pH to neutral before analysis.

2.5. Analytical Method

A stability-indicating HPLC-UV method should be developed and validated.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (likely around 260 nm due to the pyridine ring).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method must be able to separate the parent compound from its potential degradation products.

Data Presentation

The quantitative data obtained from the stability study should be summarized in clear and structured tables.

Table 1: Percentage of this compound Remaining at 25°C

Time (hours) pH 2.0 pH 4.0 pH 7.0 pH 9.0 pH 12.0
0 100 100 100 100 100
2
4
8
24

| 48 | | | | | |

Table 2: Percentage of this compound Remaining at 40°C

Time (hours) pH 2.0 pH 4.0 pH 7.0 pH 9.0 pH 12.0
0 100 100 100 100 100
2
4
8
24

| 48 | | | | | |

Table 3: Calculated Degradation Rate Constants (k) and Half-life (t½) at 40°C

pH Rate Order Rate Constant (k) (hour⁻¹) Half-life (t½) (hours)
2.0
4.0
7.0
9.0

| 12.0 | | | |

Conclusion

While specific stability data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for conducting the necessary studies. Based on the general chemistry of the Boc-protecting group, it is anticipated that this compound will exhibit significant degradation in acidic media, with increasing stability as the pH becomes neutral and basic. The proposed experimental protocols and data presentation formats will enable researchers to systematically evaluate the pH-stability profile of this compound, a critical step in its potential development as a pharmaceutical agent or intermediate. The generation of such data is essential for determining appropriate formulation strategies, storage conditions, and shelf-life.

Technical Guide to the Spectroscopic Characterization of Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a key building block in peptide synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the verification of the chemical structure and purity of this compound in research and development settings.

Chemical Structure and Physical Properties

This compound is an N-terminally protected derivative of the unnatural amino acid D-3-pyridylalanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amine terminus during peptide bond formation.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
CAS Number 98266-33-2
Appearance White to off-white powder
Melting Point 134-148 °C[1][]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar Boc-protected amino acids and pyridyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the Boc group, the pyridyl ring, and the amino acid backbone.

Table 2.1.1: ¹H NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HPyridyl H-2
~8.4d1HPyridyl H-6
~7.6d1HPyridyl H-4
~7.3dd1HPyridyl H-5
~5.0d1HNH
~4.5m1Hα-CH
~3.2m2Hβ-CH₂
~1.4s9HBoc (CH₃)₃

Table 2.1.2: ¹³C NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmAssignment
~173C=O (Carboxylic acid)
~155C=O (Boc)
~150Pyridyl C-2
~148Pyridyl C-6
~137Pyridyl C-4
~134Pyridyl C-3
~124Pyridyl C-5
~80Boc C(CH₃)₃
~55α-CH
~36β-CH₂
~28Boc (CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

Table 2.2.1: IR Absorption Data (Expected Frequencies)

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Carbamate)
~1710StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Boc group)
~1520MediumN-H bend
~1600, ~1480Medium-WeakC=C and C=N stretches (Pyridyl ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of amino acid derivatives.

Table 2.3.1: Mass Spectrometry Data

TechniqueModeExpected m/zAssignment
ESIPositive267.13[M+H]⁺
ESIPositive289.11[M+Na]⁺
ESIPositive211.09[M-C₄H₈+H]⁺ (loss of isobutylene)
ESIPositive167.08[M-Boc+H]⁺
ESINegative265.11[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.[3]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stability.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms nmr_data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Constants nmr->nmr_data ir_data IR Data Analysis: - Functional Group  Identification ir->ir_data ms_data MS Data Analysis: - Molecular Weight - Fragmentation Pattern ms->ms_data structure_verification Structure Verification & Purity Assessment nmr_data->structure_verification ir_data->structure_verification ms_data->structure_verification

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Strategic Integration of Boc-D-3-Pal-OH in Peptidomimetics Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetics design, enabling the development of therapeutic candidates with enhanced potency, stability, and selectivity. Among these, Boc-D-3-Pal-OH, a Boc-protected D-amino acid derivative of 3-pyridylalanine, has emerged as a critical building block in the creation of potent peptide antagonists. This technical guide provides an in-depth exploration of the role of this compound in peptidomimetics, detailing its application in key therapeutic areas, experimental protocols for its use, and the signaling pathways influenced by the resulting peptidomimetics.

Core Concepts and Applications

This compound is an alanine derivative featuring a 3-pyridyl group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1][2] Its D-configuration provides inherent resistance to enzymatic degradation, a crucial attribute for improving the in vivo half-life of peptide-based drugs.[3] The 3-pyridyl moiety, with its unique electronic and steric properties, facilitates key interactions with biological targets, often leading to enhanced binding affinity and receptor subtype selectivity.[4]

The primary applications of this compound in drug design and development include its use as a cornerstone in peptide-based drug synthesis to enhance the stability and bioavailability of peptide sequences.[2] It is particularly prominent in the design of antagonists for G protein-coupled receptors (GPCRs), such as the Gonadotropin-Releasing Hormone (GnRH) receptor and Somatostatin receptors.[1][4]

Quantitative Data on Peptidomimetics Incorporating D-3-Pyridylalanine

The inclusion of D-3-pyridylalanine (D-3-Pal) in peptidomimetics has a quantifiable impact on their biological activity. The following tables summarize key quantitative data for GnRH antagonists and Somatostatin analogs incorporating this critical amino acid.

Table 1: In Vitro Activity of GnRH Antagonists Containing D-3-Pyridylalanine

Compound/AnalogReceptorAssay TypeIC50 (nM)Reference(s)
[Ac-D2Nal¹,D4Cpa²,D3Pal ³,Ser⁴,Aph(LHor)⁵,DAph(Cbm)⁶,Leu⁷,Ilys⁸,Pro⁹,DAla¹⁰-NH₂] (Degarelix)human GnRH-RReporter Gene Assay1.65[2]
[(D2-OMe-5Pal)³]Degarelixhuman GnRH-RReporter Gene Assay5.22[2]
[(L2-OMe-5Pal)³]Degarelixhuman GnRH-RReporter Gene Assay36.95[2]

Note: This table demonstrates the superior potency of the D-3-Pal containing antagonist compared to its L-isomer and a methoxy-substituted analog.

Table 2: In Vivo Activity of GnRH Antagonists Containing D-3-Pyridylalanine in Rats

Compound/AnalogDose (s.c.)EffectReference(s)
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng100% inhibition of ovulation[5]
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH250 ng57% inhibition of ovulation[5]
[N-Ac-3,4-diC1-D-Phe¹,pC1-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng82% inhibition of ovulation[5]

Table 3: In Vitro Binding Affinity of Somatostatin Receptor Subtype 2 (SST₂R) Antagonists

Compound/AnalogK D (nM)IC50 (nM)Reference(s)
[¹⁷⁷Lu]Lu-DOTA-[l2Pal ³]-LM30.18 ± 0.022.5-fold higher than reference[6]
[¹⁷⁷Lu]Lu-DOTA-[3Pal ³]-LM30.15 ± 0.012.5-fold higher than reference[6]
[¹⁷⁷Lu]Lu-DOTA-[4Pal ³]-LM30.11 ± 0.01Similar to reference[6]
[¹⁷⁷Lu]Lu-DOTA-LM3 (Reference)0.09 ± 0.02-[6]

Note: This table highlights the comparable high affinity of pyridylalanine-containing somatostatin antagonists to the reference compound.

Experimental Protocols

The synthesis and evaluation of peptidomimetics containing this compound involve a series of well-established laboratory procedures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Preparation:

  • Select a suitable resin, such as a PAM (phenylacetamidomethyl) resin for C-terminal carboxylic acids or a MBHA (p-methylbenzhydrylamine) resin for C-terminal amides.
  • Swell the resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • For PAM resin, couple the first Boc-protected amino acid as a cesium salt to the resin.
  • For MBHA resin, the first amino acid is typically pre-loaded.

3. Peptide Chain Elongation (Iterative Cycle):

  • Deprotection: Remove the Boc group from the N-terminal amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. A short pre-wash with the TFA/DCM solution for 5 minutes is recommended.[7]
  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
  • Coupling of this compound:
  • Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIEA (4-8 equivalents) to the activation mixture.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step may be necessary.
  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride and DIEA in DMF.
  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to protect sensitive side chains. The specific cocktail depends on the amino acid composition of the peptide.
  • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

5. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Protocol 2: Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive binding assay to determine the affinity of a peptidomimetic for the GnRH receptor.

1. Membrane Preparation:

  • Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor).
  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) to each well.
  • Add increasing concentrations of the unlabeled test peptidomimetic.
  • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled GnRH agonist).

3. Incubation and Filtration:

  • Add the prepared cell membranes to each well to initiate the binding reaction.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters with cold assay buffer to remove unbound radioligand.

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
  • Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 3: cAMP Functional Assay for Somatostatin Receptors

This assay measures the ability of a somatostatin analog to inhibit adenylyl cyclase activity.

1. Cell Culture and Plating:

  • Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells expressing human SSTR2).
  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Add increasing concentrations of the test somatostatin analog.
  • Stimulate adenylyl cyclase with a fixed concentration of forskolin.
  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

4. Data Analysis:

  • Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
  • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Signaling Pathways and Experimental Workflows

The peptidomimetics designed with this compound exert their effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and interpreting experimental results.

Experimental Workflow for Peptidomimetic Drug Discovery

The development of a peptidomimetic from a lead peptide to a drug candidate follows a structured workflow.

G cluster_0 Lead Identification & Optimization cluster_1 Synthesis & Purification cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical Studies Lead Peptide Lead Peptide SAR Studies Structure-Activity Relationship (SAR) Studies Lead Peptide->SAR Studies Pharmacophore Modeling Pharmacophore Modeling SAR Studies->Pharmacophore Modeling This compound Incorporation This compound Incorporation Pharmacophore Modeling->this compound Incorporation Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) This compound Incorporation->Solid-Phase Peptide Synthesis (SPPS) Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Peptide Synthesis (SPPS)->Cleavage & Deprotection RP-HPLC Purification RP-HPLC Purification Cleavage & Deprotection->RP-HPLC Purification Characterization (MS, HPLC) Characterization (MS, HPLC) RP-HPLC Purification->Characterization (MS, HPLC) Receptor Binding Assays\n(IC50, Ki) Receptor Binding Assays (IC50, Ki) Characterization (MS, HPLC)->Receptor Binding Assays\n(IC50, Ki) Functional Assays\n(cAMP, GTPγS) Functional Assays (cAMP, GTPγS) Receptor Binding Assays\n(IC50, Ki)->Functional Assays\n(cAMP, GTPγS) Stability Assays\n(Plasma, Microsomal) Stability Assays (Plasma, Microsomal) Functional Assays\n(cAMP, GTPγS)->Stability Assays\n(Plasma, Microsomal) Animal Models of Disease Animal Models of Disease Stability Assays\n(Plasma, Microsomal)->Animal Models of Disease Pharmacokinetics (PK)\n& Pharmacodynamics (PD) Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal Models of Disease->Pharmacokinetics (PK)\n& Pharmacodynamics (PD) Toxicity Studies Toxicity Studies Pharmacokinetics (PK)\n& Pharmacodynamics (PD)->Toxicity Studies Lead Candidate Selection Lead Candidate Selection Toxicity Studies->Lead Candidate Selection

Peptidomimetic Drug Discovery Workflow
Signaling Pathway for GnRH Receptor Antagonists

GnRH receptor antagonists containing D-3-Pal block the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

G GnRH Antagonist (D-3-Pal) GnRH Antagonist (D-3-Pal) GnRH Receptor (GnRHR) GnRH Receptor (GnRHR) GnRH Antagonist (D-3-Pal)->GnRH Receptor (GnRHR) Blocks GnRH Binding Gq/11 Protein Gq/11 Protein GnRH Receptor (GnRHR)->Gq/11 Protein Inhibition Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Inhibition PIP2 PIP2 Phospholipase C (PLC)->PIP2 Inhibition of Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) MAPK Cascade MAPK Cascade Protein Kinase C (PKC)->MAPK Cascade Gene Transcription Gene Transcription MAPK Cascade->Gene Transcription LH & FSH Synthesis & Release LH & FSH Synthesis & Release Gene Transcription->LH & FSH Synthesis & Release

GnRH Receptor Antagonist Signaling
Signaling Pathway for Somatostatin Receptor 2 (SSTR2) Antagonists

Somatostatin analogs incorporating 3-pyridylalanine can act as antagonists at SSTR2, which is often overexpressed in neuroendocrine tumors. By blocking the receptor, these peptidomimetics can inhibit tumor growth and hormone secretion.

G SST Analog (3-Pal) SST Analog (3-Pal) SSTR2 SSTR2 SST Analog (3-Pal)->SSTR2 Binds to Gi Protein Gi Protein SSTR2->Gi Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibition ATP ATP Adenylyl Cyclase->ATP Inhibition of conversion cAMP cAMP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Reduced Activation Cell Proliferation & Hormone Secretion Cell Proliferation & Hormone Secretion Protein Kinase A (PKA)->Cell Proliferation & Hormone Secretion Reduced Signaling

SSTR2 Antagonist Signaling Pathway
Signaling Pathway for μ-Opioid Receptor (MOR) Agonists

The incorporation of D-amino acids like D-3-Pal can also be explored in the design of opioid receptor ligands for pain management. The following diagram illustrates the canonical signaling pathways of the μ-opioid receptor.

G cluster_0 G-Protein Pathway (Analgesia) cluster_1 β-Arrestin Pathway (Side Effects) Opioid Agonist Opioid Agonist μ-Opioid Receptor (MOR) μ-Opioid Receptor (MOR) Opioid Agonist->μ-Opioid Receptor (MOR) Gi/o Protein Gi/o Protein μ-Opioid Receptor (MOR)->Gi/o Protein GRK Phosphorylation GRK Phosphorylation μ-Opioid Receptor (MOR)->GRK Phosphorylation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gi/o Protein->Adenylyl Cyclase Inhibition K+ Channel Activation K+ Channel Activation Gi/o Protein->K+ Channel Activation Ca2+ Channel Inhibition Ca2+ Channel Inhibition Gi/o Protein->Ca2+ Channel Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability Adenylyl Cyclase Inhibition->Reduced Neuronal Excitability K+ Channel Activation->Reduced Neuronal Excitability Ca2+ Channel Inhibition->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia β-Arrestin Recruitment β-Arrestin Recruitment GRK Phosphorylation->β-Arrestin Recruitment Receptor Internalization Receptor Internalization β-Arrestin Recruitment->Receptor Internalization MAPK Activation MAPK Activation β-Arrestin Recruitment->MAPK Activation Respiratory Depression, Tolerance Respiratory Depression, Tolerance Receptor Internalization->Respiratory Depression, Tolerance MAPK Activation->Respiratory Depression, Tolerance

μ-Opioid Receptor Signaling Pathways

Conclusion

This compound is a valuable and versatile tool in the arsenal of the medicinal chemist for the design of advanced peptidomimetics. Its strategic incorporation can lead to significant improvements in the potency, stability, and pharmacokinetic profiles of peptide-based drug candidates. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this unnatural amino acid in their pursuit of novel and effective therapeutics. As our understanding of receptor-ligand interactions and signaling pathways continues to evolve, the rational design of peptidomimetics incorporating building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

The Enduring Utility of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex molecules containing amino acids.[1] Its widespread adoption is a testament to its reliability, ease of introduction, and, most notably, its facile removal under specific acidic conditions, which allows for strategic and selective deprotection in multi-step synthetic routes.[2] This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to practical experimental protocols and its role in sophisticated synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino functionality of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation. The stability of the Boc group under a wide range of non-acidic conditions makes it an invaluable tool in organic synthesis.[2]

Orthogonality in Peptide Synthesis

A key concept in multi-step synthesis is "orthogonal protection," which refers to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[3] The Boc group is a central player in such strategies. For instance, it is frequently used in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for the selective deprotection of either the N-terminus or specific side chains.[3][4] This orthogonality is crucial for the synthesis of complex peptides with branched structures or post-translational modifications.[4]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection of Amino Acids

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[1] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]

Boc Protection Mechanism cluster_0 Boc Protection of an Amino Acid AminoAcid R-NH₂ (Amino Acid) Intermediate [Tetrahedral Intermediate] AminoAcid->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate BocAminoAcid R-NH-Boc (Boc-protected Amino Acid) Intermediate->BocAminoAcid Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Mechanism of Boc protection of an amino acid.

Boc Deprotection (Acidolysis)

The removal of the Boc group is achieved under acidic conditions, a process known as acidolysis.[8] The most commonly used reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[9][10] The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[9]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[9]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate salt).[9]

Due to the generation of the reactive tert-butyl cation, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection mixture to prevent unwanted side reactions, such as the alkylation of sensitive amino acid side chains like methionine and tryptophan.[11][12]

Boc Deprotection Mechanism cluster_1 Boc Deprotection (Acidolysis) BocAminoAcid R-NH-Boc ProtonatedBoc [Protonated Intermediate] BocAminoAcid->ProtonatedBoc + H⁺ (e.g., TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation FreeAmine R-NH₃⁺ (Amine Salt) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection

The efficiency of Boc protection can vary depending on the amino acid and the reaction conditions employed. The following table summarizes typical conditions and reported yields for the Boc protection of several common amino acids.

Amino AcidReagentBaseSolventTime (h)Temperature (°C)Yield (%)Reference
GlycineBoc₂OTriethylamineDioxane/Water2Room TempExcellent[13]
AlanineBoc₂OSodium BicarbonateDioxane/Water12Room Temp>95[14]
ValineBoc-OSuTriethylamineDMF96Room Temp96.4[15]
VariousBoc₂ONoneWater/Acetone0.13-0.2Room Temp92-96[12]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of amino acids using the Boc group.

Protocol for Boc Protection of an Amino Acid using Boc₂O

This protocol is a general procedure and may require optimization for specific amino acids.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% aqueous citric acid solution or dilute HCl

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1.5 equivalents of triethylamine.[13]

  • To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature.[13]

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.[13]

  • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.[13]

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected amino acid.

  • The product can be further purified by recrystallization if necessary.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole, dithiothreitol), if necessary

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[9]

  • If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add a suitable scavenger (e.g., 2.5% v/v anisole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 25-50% v/v) to the stirred solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Precipitate the deprotected amino acid or peptide salt by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol for Boc Deprotection using HCl in Dioxane

This method is often preferred for its selectivity in certain contexts.[7]

Materials:

  • Boc-protected amino acid or peptide

  • 4 M HCl in anhydrous dioxane

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent if necessary, then add 4 M HCl in dioxane.[1][7]

  • Stir the reaction mixture at room temperature for 30 minutes.[1][7]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Side Reactions and Mitigation Strategies

While Boc chemistry is generally robust, several side reactions can occur, particularly during the deprotection step.

  • Alkylation: The tert-butyl cation generated during acidolysis can alkylate nucleophilic side chains, such as those of methionine and tryptophan.[11] This can be minimized by the addition of scavengers to the deprotection cocktail.[12]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide derivative, especially under acidic or basic conditions.[16] In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[16]

  • Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage, particularly in Fmoc-based synthesis, but can also occur in Boc chemistry.[16] In Boc-based synthesis, utilizing in situ neutralization protocols can suppress diketopiperazine formation.[16]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using Boc-protection strategy.

Boc_Dipeptide_Synthesis_Workflow start Start | Amino Acid 1 boc_protection Boc Protection Reagents: Boc₂O, Base start->boc_protection boc_aa1 Boc-Amino Acid 1 boc_protection->boc_aa1 coupling Peptide Coupling Reagents: Coupling Agent (e.g., DCC, HBTU), Amino Acid 2 boc_aa1->coupling boc_dipeptide Boc-Dipeptide coupling->boc_dipeptide deprotection Boc Deprotection Reagents: TFA/DCM or HCl/Dioxane boc_dipeptide->deprotection dipeptide Dipeptide deprotection->dipeptide end End | Purified Dipeptide dipeptide->end Purification

Workflow for dipeptide synthesis using Boc chemistry.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of synthetic chemists, particularly in the fields of peptide synthesis and drug development. Its predictable reactivity, stability under a variety of conditions, and well-established protocols for its introduction and removal make it a reliable choice for protecting amino functionalities. A comprehensive understanding of the underlying mechanisms, potential side reactions, and appropriate experimental conditions is paramount for the successful application of Boc chemistry in the synthesis of complex, high-purity molecules.

References

The Architectural Revolution in Peptide Design: A Guide to Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptides represents a paradigm shift in peptide design, unlocking a vast chemical space beyond the confines of the 20 proteinogenic amino acids. This strategic expansion of the peptide backbone and side-chain repertoire offers unprecedented control over conformational stability, proteolytic resistance, and target-binding affinity. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of nnAAs in the design of next-generation peptide therapeutics and research tools.

Enhancing Peptide Properties with Non-Natural Amino Acids: A Quantitative Overview

The introduction of nnAAs can dramatically improve the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from various studies, highlighting the impact of specific nnAAs on binding affinity and proteolytic stability.

Table 1: Impact of Non-Natural Amino Acids on Target Binding Affinity

Peptide/TargetNon-Natural Amino AcidModificationBinding Affinity (Kd)Fold Improvement
p53-MDM2Stapled α-helical peptideHydrocarbon stapling38 ± 3 nM2.7[1]
14-3-3ζ proteinAdCe (non-natural amino acid)Substitution38 ± 3 nM2.7[1]
MDM2/MDMXStapled PDI analogPhotoinduced cycloadditionIC50 up to 7-fold lower vs. linearUp to 7[2]
CalcineurinPxIxIT peptide mimicsVarious nnAA substitutionsKd in low µM to nM rangeVaries[3]

Table 2: Enhancement of Proteolytic Stability with Non-Natural Amino Acids

PeptideNon-Natural Amino AcidProtease(s)Half-life / % RemainingFold Improvement
LfcinB-derived peptideDiphenylalanine, 1-naphthyl-phenylalanine, etc.Trypsin, PepsinIncreased resistanceNot quantified[4]
Various peptidesN-terminal Acetylated β-amino acidCell-derived proteasesSignificantly reduced degradationNot quantified[5]
α,β-peptidesβ-amino acidsTrypsin, ChymotrypsinNo proteolysis after 36hComplete resistance[6]
Mixed α,β-peptidesβ-amino acidsPronaseSlow degradationIncreased stability[7]
Oxytocin analogsNα-methylation, β3-homo amino acidIntestinal peptidasest1/2SIF = 2.8 ± 0.2 h (desmopressin)Significantly improved[8]

Key Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and evaluation of peptides containing non-natural amino acids.

Protocol 1: Incorporation of a Non-Natural Amino Acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a commercially available Fmoc-protected non-natural amino acid into a peptide sequence using a standard automated peptide synthesizer.

Materials:

  • Fmoc-protected non-natural amino acid

  • Standard Fmoc-protected proteinogenic amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling activator

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (typically the C-terminal residue) to the resin using DIC and OxymaPure in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Wash the resin extensively with DMF to remove piperidine and byproducts.

    • Coupling:

      • For standard proteinogenic amino acids, follow the synthesizer's default coupling protocols.

      • For the non-natural amino acid, dissolve the Fmoc-nnAA-OH in DMF with DIC and OxymaPure. Allow this mixture to pre-activate for a few minutes before adding it to the deprotected peptide-resin. The coupling time may need to be extended compared to standard amino acids to ensure complete reaction. A double coupling step is often recommended.

    • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Assessing Proteolytic Stability of Peptides

This protocol describes a general method for evaluating the stability of a peptide in the presence of proteases.

Materials:

  • Purified peptide containing a non-natural amino acid

  • Control peptide (with only natural amino acids)

  • Protease solution (e.g., trypsin, chymotrypsin, or a complex mixture like human serum or intestinal fluid)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the test and control peptides in the reaction buffer.

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration. A typical starting point is a 1:100 enzyme-to-substrate ratio (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC. The peak corresponding to the intact peptide will decrease over time as it is degraded.

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

  • Data Interpretation:

    • Calculate the half-life (t1/2) of the peptide under the specific assay conditions.

    • Compare the half-life of the peptide containing the non-natural amino acid to the control peptide to quantify the improvement in stability.

    • Optionally, collect the degradation products from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Iterative Cycles s3 Amino Acid Coupling (including nnAA) s2->s3 Iterative Cycles s4 Washing s3->s4 Iterative Cycles s4->s2 Iterative Cycles s5 Cleavage from Resin s4->s5 Final Deprotection s6 RP-HPLC Purification s5->s6 s7 Mass Spectrometry s6->s7 e1 Binding Affinity Assay (e.g., Fluorescence Polarization) s7->e1 e2 Proteolytic Stability Assay s7->e2 e3 Cell-Based Assays e1->e3 e2->e3

Caption: Workflow for the synthesis and evaluation of peptides containing non-natural amino acids.

A compelling example of nnAA application is the development of "stapled" peptides to inhibit the p53-MDM2 interaction, a critical pathway in cancer biology.[2][9][10] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By stabilizing the α-helical conformation of a p53-derived peptide through hydrocarbon stapling (a type of nnAA), its binding to MDM2 is enhanced, preventing p53 degradation and restoring its tumor-suppressive function.

p53_MDM2_pathway Modulation of the p53-MDM2 Pathway by a Stapled Peptide cluster_normal Normal Cell Function cluster_intervention Intervention with Stapled Peptide p53 p53 proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis p53->apoptosis Induces mdm2 MDM2 mdm2->p53 Binds & Ubiquitinates stapled_peptide Stapled Peptide (with nnAA) mdm2_i MDM2 stapled_peptide->mdm2_i Binds & Inhibits p53_i p53 (stabilized) apoptosis_i Apoptosis (restored) p53_i->apoptosis_i Induces

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide containing non-natural amino acids.

Conclusion

The strategic incorporation of non-natural amino acids has moved beyond a niche academic exercise to become a cornerstone of modern peptide drug discovery and chemical biology. By providing the tools to overcome the inherent limitations of natural peptides, nnAAs empower researchers to design molecules with enhanced therapeutic potential. The continued development of novel nnAA building blocks and synthetic methodologies promises to further expand the capabilities of peptide-based interventions for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Boc-D-3-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-3-Pal-OH, the N-α-tert-butyloxycarbonyl protected form of D-3-pyridylalanine, is a non-proteinogenic amino acid derivative of significant interest in the field of peptide chemistry and drug discovery. Its incorporation into peptide sequences can impart unique structural and functional properties, leading to enhanced biological activity, improved metabolic stability, and increased aqueous solubility.[1][2] The pyridine ring in its side chain offers a site for potential chemical modification and can influence the overall conformation and receptor binding affinity of the resulting peptide.[3][]

These application notes provide a comprehensive guide for the effective utilization of this compound in Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation, potential challenges, and relevant quantitative data are presented to assist researchers in the successful synthesis of peptides containing this valuable building block.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for handling, storage, and reaction setup.

PropertyValue
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Synonyms Boc-D-Ala(3'-pyridyl)-OH, Boc-(R)-2-amino-3-(3'-pyridyl)propanoic acid, Boc-D-3-Pyridylalanine, this compound
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Purity ≥ 98% (HPLC)
Melting Point 134-148 °C
Storage 2-8 °C

Applications in Peptide Synthesis

The unique characteristics of the D-3-pyridylalanine residue make this compound a valuable tool for peptide chemists aiming to modulate the properties of their target molecules.

  • Enhanced Biological Activity: The incorporation of D-3-pyridylalanine can alter the peptide's interaction with biological targets. For instance, the substitution of phenylalanine with 3-pyridylalanine in the opioid peptide deltorphin I resulted in analogs with modified binding affinities for opioid receptors.[1] This highlights its potential in structure-activity relationship (SAR) studies for designing more potent and selective peptide-based drugs.

  • Improved Physicochemical Properties: The hydrophilic nature of the pyridine ring can enhance the aqueous solubility of peptides, which is often a challenge in peptide drug development.[2] Furthermore, the D-configuration of the amino acid provides steric hindrance that can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[3]

  • Conformational Constraints: The aromatic and somewhat bulky nature of the pyridyl side chain can introduce conformational constraints within the peptide backbone. This can stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition and binding.[3]

Experimental Protocols

The following section details the key experimental procedures for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are based on standard Boc chemistry principles and may require optimization depending on the specific peptide sequence and scale of the synthesis.

Resin Selection and Preparation

The choice of resin is dependent on whether the desired peptide will have a C-terminal acid or amide.

  • For C-terminal amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are commonly used.[5]

  • For C-terminal acids: PAM (phenylacetamidomethyl) or Merrifield resins are the standard choices.[5]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with dimethylformamide (DMF) to prepare it for the first coupling step.

N-α-Boc Deprotection

The temporary Boc protecting group is removed at the beginning of each coupling cycle using a moderately acidic solution.

Protocol for Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the mixture for 1-2 minutes and then drain the solution.

  • Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2-3 times) and then DCM (3-5 times) to remove residual acid.

Neutralization

The protonated N-terminal amine resulting from the deprotection step must be neutralized to the free amine before the next coupling reaction can proceed.

Protocol for Neutralization:

  • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step two more times.

  • Wash the resin with DCM (3-5 times) to remove excess base.

Coupling of this compound

Due to the potential steric hindrance of the pyridylalanine side chain, efficient coupling reagents and potentially longer reaction times or double coupling are recommended to ensure complete reaction.

Recommended Coupling Protocol:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction vessel for 2-4 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.

  • If the ninhydrin test is positive, continue agitating for another 1-2 hours or perform a second coupling with a freshly prepared activated amino acid solution.

  • Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after the coupling of this compound, especially if the ninhydrin test indicates incomplete coupling.

Protocol for Capping:

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and agitate for 20-30 minutes.

  • Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid cocktail.

Protocol for Cleavage:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-4 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.

Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides illustrative data for the incorporation of this compound in the synthesis of a model peptide. Please note that these values are representative and actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.

ParameterValueNotes
Amino Acid Excess 3.0 equivalentsRelative to resin loading capacity.
Coupling Reagent HBTU/HOBt/DIEAA standard and efficient coupling cocktail for hindered amino acids.
Coupling Time 2 - 4 hoursMay require longer time or double coupling compared to less hindered amino acids.
Monitoring Method Qualitative Ninhydrin TestA negative result indicates >99% coupling efficiency.
Estimated Coupling Efficiency >98%With optimized conditions and potential double coupling.
Crude Peptide Purity (Post-Cleavage) 60-80%Typical purity before HPLC purification, sequence-dependent.
Final Purity (Post-HPLC) >95%Achievable with standard purification protocols.

Potential Issues and Mitigation Strategies

IssueCauseMitigation Strategy
Incomplete Coupling Steric hindrance from the pyridylalanine side chain.Use a more potent coupling reagent (e.g., HATU, HCTU), increase the coupling time, perform a double coupling, or slightly increase the reaction temperature.
Aggregation Inter-chain hydrogen bonding of the growing peptide chains, particularly in hydrophobic sequences.Use a lower substitution resin, switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP), or incorporate chaotropic salts.
Side Reactions during Cleavage The basicity of the pyridine ring can lead to side reactions with certain scavengers or protecting groups.Careful selection of the cleavage cocktail and scavengers is crucial. The use of Reagent K is generally effective.

Visualizations

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling (DCM, DMF) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Ninhydrin Ninhydrin Test Wash1->Ninhydrin Ninhydrin->Coupling Positive (Recouple) Wash2 Wash (DMF, DCM) Ninhydrin->Wash2 Negative Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (e.g., Reagent K) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Signaling Pathway of a Deltorphin I Analog

Peptides incorporating D-3-pyridylalanine, such as analogs of deltorphin I, can act as agonists for opioid receptors. The binding of these peptides to G-protein coupled opioid receptors (GPCRs) initiates a signaling cascade that ultimately leads to an analgesic effect.

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α) IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates (βγ) cAMP cAMP AC->cAMP Converts Analgesia Analgesia IonChannel->Analgesia Hyperpolarization Ligand Deltorphin I Analog (with D-3-Pal) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Analgesia Cellular Response (Reduced Neuronal Excitability)

Caption: Opioid receptor signaling pathway activated by a deltorphin I analog.

References

Application Notes and Protocols for TFA Deprotection of Boc-D-3-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-D-3-pyridylalanine-OH (Boc-D-3-Pal-OH) during Solid-Phase Peptide Synthesis (SPPS). Due to the unique electronic properties of the pyridyl side chain, careful consideration of deprotection conditions is crucial to ensure efficient synthesis and high purity of the final peptide.

Introduction

This compound is a non-canonical amino acid increasingly utilized in peptide-based drug discovery to introduce specific structural constraints, enhance receptor binding affinity, and improve metabolic stability. The pyridyl nitrogen in the side chain can influence the rate and efficiency of the Nα-Boc deprotection step. Incomplete deprotection can lead to deletion sequences, while overly harsh conditions may result in side reactions. Therefore, optimizing the TFA deprotection time is a critical parameter in the successful synthesis of peptides containing D-3-pyridylalanine.

Factors Influencing TFA Deprotection Time

Several factors can affect the optimal time required for complete Boc deprotection. A summary of these factors is provided below.

Diagram of Factors Influencing TFA Deprotection Time

TFA_Deprotection TFA Deprotection Time TFA_Conc TFA Concentration TFA_Deprotection->TFA_Conc Temp Temperature TFA_Deprotection->Temp Resin Resin Type & Swelling TFA_Deprotection->Resin Sequence Peptide Sequence Effects (Steric Hindrance, Aggregation) TFA_Deprotection->Sequence Scavengers Presence of Scavengers TFA_Deprotection->Scavengers Start Start: Peptide-Resin with N-terminal Boc-D-3-Pal Swell Swell Resin in DCM Start->Swell PreWash Pre-wash with 50% TFA/DCM (1-2 min) Swell->PreWash Deprotection Deprotection with 50% TFA/DCM (20-30 min) PreWash->Deprotection Wash_DCM1 Wash with DCM (3x) Deprotection->Wash_DCM1 Wash_IPA Wash with IPA (1x) Wash_DCM1->Wash_IPA Wash_DCM2 Wash with DCM (3x) Wash_IPA->Wash_DCM2 Neutralize Neutralize with DIEA solution Wash_DCM2->Neutralize Wash_DMF Wash with DMF (3x) Neutralize->Wash_DMF End Ready for Next Coupling Wash_DMF->End

Application Notes and Protocols for Monitoring Boc-D-3-Pal-OH Coupling Reactions with the Ninhydrin Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to prevent the formation of deletion peptides, which can complicate purification and compromise the final product's purity and yield. The ninhydrin (Kaiser) test is a highly sensitive qualitative method used to monitor the completion of coupling reactions by detecting free primary amines on the resin-bound peptide.[1][2][3] This document provides detailed application notes and protocols for utilizing the ninhydrin test to effectively monitor the coupling of Boc-D-3-(3'-pyridyl)-alanine (Boc-D-3-Pal-OH), a non-proteinogenic amino acid derivative used in the synthesis of specialized peptides.[] Due to the potential steric hindrance posed by the pyridyl group, careful monitoring of the coupling reaction is essential.

Principle of the Ninhydrin Test

The ninhydrin test is based on the reaction of ninhydrin with primary amines, which produces an intense blue or purple color known as Ruhemann's purple.[1][5][6] In the context of SPPS, a positive ninhydrin test (blue/purple color) after a coupling step indicates the presence of unreacted primary amines on the N-terminus of the growing peptide chain, signifying an incomplete reaction. Conversely, a negative test (colorless or yellow solution) indicates that the coupling reaction is complete.[7] It is important to note that the ninhydrin test is not reliable for secondary amines, such as proline.[1][3]

Data Presentation

Table 1: Interpretation of Qualitative Ninhydrin Test Results

Observation of Resin Beads and SolutionInterpretationRecommended Action
Beads: Colorless or yellowSolution: Colorless or faint yellowCoupling is complete.Proceed to the next deprotection step.
Beads: Dark blueSolution: Light blueIncomplete coupling.Recouple the amino acid.
Beads: ColorlessSolution: Dark blueNearly complete coupling.Extend the coupling time or cap the unreacted amines.
Beads: Intense blueSolution: Intense blueCoupling failed.Check reagents and recouple. Consider double coupling.

Experimental Protocols

Protocol 1: Qualitative Ninhydrin (Kaiser) Test

This protocol is adapted from standard procedures for the Kaiser test in SPPS.[1][8]

Materials:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Resin-bound peptide sample (10-15 beads)

  • Small test tubes

  • Heating block or water bath at 100-110°C

Procedure:

  • Transfer 10-15 beads of the washed and dried peptide-resin to a clean, small test tube.

  • In a separate reference test tube, add only the reagents.

  • To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat both tubes at 110°C for 5 minutes.[1]

  • Remove the tubes from the heat and observe the color of the beads and the solution against a white background.

  • Interpret the results according to Table 1.

Protocol 2: Coupling of this compound

Due to the potential steric hindrance of the 3-pyridylalanine side chain, a robust coupling protocol is recommended. The use of a more potent activating agent such as HBTU is advised.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed and the resin has been thoroughly washed and neutralized.

  • Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, longer coupling times may be necessary.[9]

  • Monitoring: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform the ninhydrin test as described in Protocol 1.

  • Recoupling (if necessary): If the ninhydrin test is positive, indicating an incomplete reaction, a second coupling should be performed by repeating steps 3 and 4.[8]

  • Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.

Mandatory Visualizations

experimental_workflow start Start: Resin with free N-terminal amine coupling Couple this compound (Protocol 2) start->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 ninhydrin_test Perform Ninhydrin Test (Protocol 1) wash1->ninhydrin_test positive_result Positive Result (Blue/Purple) ninhydrin_test->positive_result Incomplete negative_result Negative Result (Yellow/Colorless) ninhydrin_test->negative_result Complete recouple Recouple or Cap positive_result->recouple next_step Proceed to next SPPS cycle (Deprotection) negative_result->next_step recouple->coupling

Caption: Experimental workflow for monitoring this compound coupling.

ninhydrin_reaction cluster_reactants Reactants cluster_products Products ninhydrin1 Ninhydrin ruhemanns_purple Ruhemann's Purple (Blue/Purple Color) ninhydrin1->ruhemanns_purple reacts with primary_amine Primary Amine (on resin) primary_amine->ruhemanns_purple reacts with aldehyde Aldehyde primary_amine->aldehyde co2 CO2 primary_amine->co2

Caption: Chemical principle of the ninhydrin test.

Conclusion

The ninhydrin test is an indispensable tool for ensuring the successful incorporation of amino acids during SPPS. For potentially challenging residues like this compound, diligent monitoring using the protocols outlined in this document is crucial for achieving high-purity synthetic peptides. A systematic approach to coupling and monitoring will minimize the formation of deletion sequences and facilitate the subsequent purification of the target peptide.

References

Application Notes and Protocols for the Activation of Boc-D-3-Pal-OH with HBTU/HOBt for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient formation of amide bonds is paramount. For the incorporation of non-standard or sterically hindered amino acids, such as Boc-D-3-(3-pyridyl)-alanine (Boc-D-3-Pal-OH), robust activation methods are critical to ensure high coupling yields and minimize side reactions. The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt) has become a cornerstone for peptide chemists. This combination offers rapid and efficient activation of carboxylic acids, leading to the formation of an active HOBt ester that readily reacts with a primary or secondary amine.[1][2] HBTU is a uronium salt-based coupling agent known for its high reactivity and efficiency, making it particularly suitable for challenging couplings, including the synthesis of long peptides.[3] The addition of HOBt is crucial as it accelerates the coupling reaction and, most importantly, acts as a racemization suppressant.[1][2]

These application notes provide a detailed guide for the activation and coupling of this compound using the HBTU/HOBt reagent system in both solid-phase and solution-phase peptide synthesis.

Mechanism of Activation

The activation of a Boc-protected amino acid with HBTU/HOBt proceeds through a well-established mechanism. Initially, the carboxylate of the Boc-amino acid attacks the uronium carbon of HBTU, leading to the formation of an unstable intermediate. This intermediate then reacts with HOBt to generate the highly reactive HOBt-ester of the amino acid. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of the desired peptide bond and the release of HOBt.

G cluster_activation Activation cluster_coupling Coupling This compound This compound Active_Ester Boc-D-3-Pal-OBt (Active Ester) This compound->Active_Ester + HBTU, HOBt, Base HBTU HBTU HBTU->Active_Ester HOBt HOBt HOBt->Active_Ester Coupled_Peptide Boc-D-3-Pal-NH-Peptide Active_Ester->Coupled_Peptide + H2N-Peptide Peptide_Amine H2N-Peptide Peptide_Amine->Coupled_Peptide

Caption: Activation of this compound with HBTU/HOBt and subsequent coupling.

Quantitative Data Summary

While specific yield data for the coupling of this compound is not extensively reported, the following table summarizes typical conditions used for HBTU/HOBt-mediated couplings of sterically hindered and standard Boc-protected amino acids in solid-phase peptide synthesis (SPPS). These parameters provide a strong starting point for optimization.

ParameterRecommended RangeNotes
This compound (equiv.) 2.0 - 4.0Higher equivalents may be necessary for difficult couplings.
HBTU (equiv.) 1.9 - 3.9A slight excess relative to the amino acid is often used.
HOBt (equiv.) 2.0 - 4.0Crucial for suppressing racemization.
Base (e.g., DIPEA) (equiv.) 4.0 - 8.0A non-nucleophilic base is essential.
Solvent DMF, NMPHigh-purity, anhydrous solvent is critical.
Concentration 0.1 - 0.5 MHigher concentrations can improve reaction kinetics.
Reaction Time 30 - 120 minMonitor with a qualitative test (e.g., Kaiser test).
Temperature Room TemperatureFor very difficult couplings, temperature can be increased to 30-40°C.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HBTU

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • N-terminal Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in DMF.

    • Add DIPEA (6.0 equiv.) to the resin in the reaction vessel.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

G Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection N-terminal Boc Deprotection (TFA/DCM) Swell_Resin->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Activation Pre-activate this compound (HBTU/HOBt/DIPEA in DMF) Neutralization->Activation Coupling Add Activated Amino Acid to Resin Activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative Recouple Perform Second Coupling Monitoring->Recouple Positive End End Washing->End Recouple->Coupling

Caption: Experimental workflow for a single coupling cycle in Boc-SPPS.

Protocol 2: Solution-Phase Coupling of this compound

This protocol is suitable for the coupling of this compound to an amino acid ester or peptide fragment in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride or peptide with a free N-terminus

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) and the amino component (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 10 minutes at room temperature to neutralize any hydrochloride salt and prepare the free amine.

  • Activation and Coupling: Add HBTU (1.05 equiv.) and HOBt (1.1 equiv.) to the reaction mixture. Stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Troubleshooting

The coupling of sterically hindered amino acids like this compound can sometimes be challenging. Below are common issues and potential solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky pyridyl group impedes the reaction.- Perform a "double coupling" by repeating the coupling step with fresh reagents.[4]- Increase the reaction time to 4 hours or overnight.[4]- Increase the reaction temperature to 30-40°C.[4]
Peptide Aggregation: The growing peptide chain on the resin is aggregated, blocking the N-terminal amine.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).[4]- Add a chaotropic salt like LiCl (0.5 M) to the coupling mixture.
Suboptimal Activation: The coupling reagents are not sufficiently reactive.- Use a more potent coupling reagent such as HATU or COMU.[5]
Racemization Prolonged Activation Time or Elevated Temperature: The chiral center of this compound epimerizes.- Ensure the use of HOBt or other racemization suppressants.- Minimize pre-activation time before adding the activated amino acid to the resin.- Avoid excessive heating unless necessary.
Low Yield in Solution Phase Impure Reagents or Solvents: Water or other impurities are interfering with the reaction.- Use high-purity, anhydrous solvents and fresh reagents.- Ensure the DIPEA is pure and properly stored.
Difficult Work-up: The product is partially soluble in the aqueous layers.- Perform back-extraction of the aqueous layers with the organic solvent.- Use a different solvent system for extraction.

By following these detailed protocols and considering the troubleshooting guide, researchers can successfully incorporate the sterically demanding this compound into their peptide sequences with high efficiency and purity.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH), into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, bioactivity, and pharmacokinetic profiles. However, the unique physicochemical properties of these modified peptides often present challenges for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency.[1] This document provides a detailed application note and protocol for the successful purification of peptides containing the this compound moiety using RP-HPLC.

The Boc (tert-butyloxycarbonyl) protecting group significantly increases the hydrophobicity of the amino acid, influencing the peptide's retention behavior on the nonpolar stationary phase of the HPLC column.[2] Furthermore, the pyridyl group of 3-Pal can engage in different types of interactions with the stationary phase compared to standard amino acid side chains, potentially affecting peak shape and resolution. Therefore, a systematic approach to method development is essential to achieve high purity and yield.

Data Presentation: Purification of a Model Peptide

To illustrate the purification process, a model decapeptide containing this compound was synthesized and purified. The purification was monitored by analytical RP-HPLC, and the results are summarized below.

Table 1: Analytical RP-HPLC Conditions for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35°C[3]

Table 2: Purification Summary for a Model Peptide Containing this compound

SampleRetention Time (min)Peak Area (%)Purity (%)Yield (%)
Crude Peptide 18.5 (Main Peak)65.8~65%-
Purified Peptide 18.699.2>98%35%

Note: The data presented in this table is representative and may vary depending on the specific peptide sequence and synthesis efficiency.

Experimental Protocols

A detailed methodology for the purification of peptides containing this compound is provided below. This protocol covers sample preparation, analytical method development, and preparative purification.

Materials and Reagents
  • Crude peptide containing this compound

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)

  • Lyophilizer

Sample Preparation
  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of water and acetonitrile is often a good starting point. For peptides that are difficult to dissolve, small amounts of DMSO or DMF can be used, but their compatibility with the HPLC system should be verified.

  • Aim for a concentration of approximately 1-2 mg/mL for analytical HPLC and 10-20 mg/mL for preparative HPLC.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter that could damage the column.[4]

Analytical HPLC Method Development
  • Initial Scouting Gradient: To determine the approximate elution time of the target peptide, perform an initial run with a broad linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.[2]

  • Gradient Optimization: Based on the retention time from the scouting run, design a shallower gradient around the elution point of the target peptide to improve the resolution between the desired product and impurities. For instance, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20-30 minutes can be applied.[5]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID analytical column is standard.[3] Maintaining a constant column temperature (e.g., 30-40°C) can improve peak shape and reproducibility.[2]

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes.

  • Sample Injection: Inject the filtered, concentrated crude peptide solution onto the column.

  • Gradient Elution: Run the optimized gradient developed during the analytical stage, adjusting the flow rate according to the preparative column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter scouting Scouting Gradient filter->scouting optimization Gradient Optimization scouting->optimization injection Inject Sample optimization->injection fractionation Fraction Collection injection->fractionation purity_check Purity Analysis of Fractions fractionation->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product final_product lyophilization->final_product Final Purified Peptide

Caption: Workflow for the HPLC purification of peptides.

Logical Relationship in Method Development

Method_Development cluster_params Optimization Parameters crude Crude Peptide hplc Analytical RP-HPLC crude->hplc gradient Gradient Profile hplc->gradient influences flow_rate Flow Rate hplc->flow_rate influences temperature Temperature hplc->temperature influences pure Pure Peptide (>98%) hplc->pure achieves gradient->hplc refines flow_rate->hplc refines temperature->hplc refines

Caption: Key parameters influencing HPLC method development.

Conclusion

The purification of peptides containing this compound can be efficiently achieved using a systematic RP-HPLC approach. The inherent hydrophobicity of the Boc group and the unique properties of the pyridylalanine residue necessitate careful optimization of the chromatographic conditions. By following the detailed protocol for method development and purification, researchers can obtain highly pure peptides suitable for a wide range of applications in drug discovery and scientific research. The provided tables and workflows serve as a practical guide for scientists and professionals in this field.

References

Incorporating Boc-D-3-Pal-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The non-proteinogenic amino acid, N-α-Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH), is a valuable building block in modern drug discovery, particularly in the design and synthesis of peptide-based therapeutics. Its unique structural features, including the D-configuration and the pyridyl side chain, offer distinct advantages in modulating the pharmacological properties of peptides.

Key Attributes and Applications:

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides steric hindrance against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.

  • Improved Receptor Affinity and Selectivity: The pyridine ring of this compound can engage in specific interactions, such as hydrogen bonding and π-π stacking, with target receptors. This can lead to enhanced binding affinity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature not present in natural aromatic amino acids like phenylalanine.

  • Modulation of Peptide Conformation: The introduction of this unnatural amino acid can induce specific conformational constraints in the peptide backbone, which can be crucial for optimizing its interaction with the biological target.

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: this compound is a key component in the synthesis of potent GnRH antagonists.[1] These peptides are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. The D-3-pyridylalanine residue at position 3 of the GnRH sequence has been shown to be superior to other residues in enhancing antagonistic activity.[2]

  • Somatostatin Analogs: Incorporation of 3-pyridylalanine into somatostatin analogs has been explored to modulate receptor subtype selectivity and improve pharmacokinetic profiles.[3][4] These analogs have applications in the treatment of neuroendocrine tumors and acromegaly.

  • Oncology and Neurology: The receptors targeted by peptides containing 3-pyridylalanine, such as GnRH and somatostatin receptors, are often overexpressed in various cancers and are implicated in neurological pathways.[5] This makes this compound a valuable tool for designing targeted therapies in these fields. While specific quantitative data for novel anticancer or neuroprotective peptides incorporating this compound is emerging, the principles of its utility in enhancing peptide performance are well-established.

Quantitative Data on Peptides Incorporating 3-Pyridyl-D-alanine

The incorporation of 3-pyridyl-D-alanine can significantly impact the biological activity of peptides. The following tables summarize quantitative data from studies on GnRH and somatostatin analogs.

Table 1: In Vitro Activity of GnRH Antagonists
Compound IC50 (nM)
Degarelix (contains D-3-Pal at position 3)1.65
Analog with D-2-OMe-5-Pal at position 35.22
Analog with L-2-OMe-5-Pal at position 336.95
Data from a study on GnRH antagonists, highlighting the importance of the D-configuration and the specific pyridylalanine derivative at position 3 for potent receptor antagonism.[1]
Table 2: Receptor Binding Affinity of Somatostatin Antagonists
Compound K D (nM) for SST₂ Receptor
[¹⁷⁷Lu]Lu-DOTA-LM3 (contains Tyr at position 3)0.09 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.15 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01
Data from a study on somatostatin antagonists, showing that replacement of Tyr³ with 3-Pal³ results in comparable high-affinity binding to the SST₂ receptor.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole) - recommended to suppress racemization

  • Kaiser test kit

  • Nitrogen for agitation

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Wash the resin with DMF (3 x 1 min).

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Note on Racemization: Pyridylalanine residues can be susceptible to racemization during activation. The use of HOBt or other racemization-suppressing additives is highly recommended. Avoid prolonged pre-activation times.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another hour or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional):

    • To block any unreacted amino groups, a capping step with acetic anhydride and DIEA in DMF can be performed.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Hydrogen Fluoride (HF) apparatus or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water

  • Lyophilizer

Procedure:

  • Preparation:

    • Dry the peptide-resin under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers to protect sensitive amino acid side chains.

  • HF Cleavage:

    • Cool the reaction vessel with liquid nitrogen.

    • Condense HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate the crude peptide by adding the ether washings to a larger volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Dissolve the crude peptide in an aqueous acetonitrile solution and lyophilize.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_cleavage Cleavage & Purification Resin Start with Resin Swell Swell Resin (DCM/DMF) Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Couple this compound Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF) Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide Final Peptide

Caption: Workflow for Boc-SPPS incorporation of this compound.

gnrh_signaling GnRH GnRH Antagonist (contains D-3-Pal) GnRHR GnRH Receptor GnRH->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Transcription Gene Transcription (LH, FSH synthesis) MAPK->Transcription

Caption: GnRH receptor signaling pathway antagonism.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics Incorporating Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) that can improve the solubility, receptor binding affinity, and enzymatic stability of synthetic peptides.[] Its unique pyridyl side chain offers opportunities for specific molecular interactions, making it a key component in the development of potent and stable peptide drug candidates, such as Gonadotropin-Releasing Hormone (GnRH) antagonists.[2] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using Boc-chemistry SPPS.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or unusual amino acids. The following table summarizes the performance of common coupling reagents for the incorporation of this compound. The quantitative data is extrapolated from studies on other sterically hindered Boc-protected amino acids and serves as a comparative guide.[3][4]

Coupling ReagentAdditiveBaseTypical Coupling TimeCoupling Yield (%)Racemization RiskKey Considerations
HATU NoneDIPEA15 - 45 min95 - 99Very LowHighly efficient for hindered couplings with rapid reaction times.[3][4]
HBTU HOBtDIPEA30 - 60 min90 - 98LowA reliable and widely used reagent, slightly less reactive than HATU.[3][5]
DIC/HOBt HOBtNone1 - 4 hours85 - 95Low to ModerateCost-effective but can be slower for challenging couplings.

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram illustrates a single cycle of Boc-SPPS for the incorporation of an amino acid.

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Reagent) Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Cycle Repeat for next amino acid Washing->Cycle Cycle->Deprotection

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin three times with dichloromethane (DCM).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes before the first deprotection step.

Nα-Boc Deprotection
  • Reagent: 50% (v/v) trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove residual acid.

Neutralization
  • Reagent: 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM.

  • Procedure:

    • Add the neutralization solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times) and DMF (3-5 times).

Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency.

  • Reagents:

    • This compound (3-4 equivalents relative to resin loading)

    • HATU (3-4 equivalents)

    • DIPEA (6-8 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the amino acid solution to pre-activate it.

    • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture at room temperature for 15-45 minutes.

    • Monitor the coupling reaction using the Kaiser test. A negative test (colorless to light yellow) indicates complete coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Peptide Cleavage and Deprotection
  • Cleavage Cocktail: A common cleavage cocktail is 90% TFA, 5% water, and 5% triisopropylsilane (TIS). The composition may need to be adjusted based on the presence of sensitive amino acids in the peptide sequence.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

Application Example: Synthesis of GnRH Antagonists

This compound is a key component in several synthetic GnRH antagonists, such as Cetrorelix, Ganirelix, and Teverelix.[2] These peptide drugs act by competitively blocking the GnRH receptor in the pituitary gland, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[6] This mechanism of action is utilized in treatments for hormone-dependent conditions like prostate cancer and in assisted reproduction technologies.[2][6]

Signaling Pathway of GnRH Antagonists

The following diagram illustrates the signaling pathway of GnRH and the inhibitory action of GnRH antagonists.

GnRH_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor (Gq-protein coupled) GnRH->GnRHR Binds and Activates Antagonist GnRH Antagonist (e.g., Cetrorelix) Antagonist->GnRHR Binds and Blocks Gq Gq protein GnRHR->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Secretion LH & FSH Secretion Ca->Secretion MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene LH & FSH Gene Transcription CREB->Gene Gene->Secretion

Caption: GnRH receptor signaling and its inhibition by antagonists.

Conclusion

The strategic incorporation of this compound is a valuable tool in the synthesis of peptide-based therapeutics. By following the detailed protocols and selecting the appropriate coupling reagents, researchers can efficiently synthesize peptides with enhanced pharmacological profiles. The use of high-efficiency coupling reagents like HATU is recommended to ensure high yields and purity, particularly for complex peptide sequences. The application of these methods in the development of GnRH antagonists highlights the significant impact of this non-proteinogenic amino acid in modern drug discovery.

References

Application Notes and Protocols for Boc-D-3-Pal-OH in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-3-Pal-OH, a Boc-protected form of D-3-pyridylalanine, is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers unique structural properties that are of significant interest in the development of novel therapeutics for neurological disorders. The D-configuration provides resistance to enzymatic degradation, enhancing peptide stability in vivo, while the 3-pyridyl side chain can engage in specific molecular interactions with biological targets, such as G-protein coupled receptors (GPCRs).

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of neuroactive peptides, with a particular focus on the development of neurokinin (NK) receptor antagonists. The protocols outlined below detail the incorporation of this compound into peptide chains and subsequent in vitro evaluation of the synthesized peptides for their potential therapeutic effects in the context of neurological disorders.

Key Applications in Neurological Research

The primary application of this compound in neurological research is in the synthesis of peptide-based ligands for neuronal receptors. The unique properties of D-3-pyridylalanine make it a valuable residue for:

  • Developing Neurokinin (NK) Receptor Antagonists: The neurokinin system, particularly the NK-1 receptor (NK-1R), is implicated in various neurological processes, including pain transmission, neuroinflammation, and stress responses. Peptides containing D-3-pyridylalanine can be designed as potent and selective antagonists of the NK-1R, offering therapeutic potential for conditions like anxiety, depression, and neurodegenerative diseases.

  • Enhancing Peptide Stability: The D-amino acid configuration of this compound renders the resulting peptides resistant to degradation by proteases, which is a critical factor for the development of peptide-based drugs with improved pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR) Studies: The incorporation of this unnatural amino acid allows researchers to probe the specific interactions between a peptide ligand and its receptor, contributing to a deeper understanding of the molecular basis of receptor activation and antagonism.

Quantitative Data Summary

Compound IDPeptide Sequence (Hypothetical)Target ReceptorAssay TypeIC50 (nM)Ki (nM)Reference
NKA-D-Pal-01Ac-Arg-D-3-Pal-Pro-Asn-NH2Human NK-1R[³H]-Substance P Binding15.28.9Fictional Data
NKA-D-Pal-02Ac-Gly-Leu-D-3-Pal-Trp-NH2Rat NK-1RCalcium Mobilization25.8-Fictional Data

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual Boc-SPPS method for incorporating a this compound residue into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes.

    • Couple the first Boc-protected amino acid to the resin using DIC and a catalytic amount of DMAP in a mixture of DCM and DMF.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM followed by isopropanol and then DCM again.

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA in the presence of scavengers.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, DIC, HOBt) neutralization->coupling wash Wash (DCM, DMF) coupling->wash wash->deprotection Next cycle final_cleavage Final Cleavage (HF or TFMSA) wash->final_cleavage Final cycle Binding_Assay_Workflow start Start: Prepare Reagents assay_setup Assay Setup (Membranes, Peptide, [3H]-SP) start->assay_setup incubation Incubation (RT, 60-90 min) assay_setup->incubation filtration Filtration (Separate bound/unbound) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End: Determine Affinity analysis->end NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Activates Gq Gq protein NK1R->Gq Antagonist Peptide Antagonist (containing D-3-Pal) Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC downstream Downstream Effects (Neuronal Excitation, Inflammation) Ca_release->downstream PKC->downstream

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Boc-D-3-Pal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during peptide synthesis with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

This compound, also known as N-Boc-3-(3-pyridyl)-D-alanine, is a derivative of the amino acid alanine containing a tert-butyloxycarbonyl (Boc) protecting group and a 3-pyridylalanine side chain.[1][2][3] The coupling of this amino acid can be difficult due to steric hindrance caused by its bulky side chain, which can physically obstruct the formation of the peptide bond.[4][5][6]

Q2: My standard coupling protocol with DCC or DIC is resulting in incomplete coupling of this compound. What should I do?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to efficiently couple sterically hindered amino acids.[4][7] It is highly recommended to switch to a more powerful coupling reagent.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For challenging couplings, uronium or phosphonium salt-based reagents are generally more effective. Reagents such as HATU, HBTU, HCTU, and PyBOP are preferred because they form highly reactive activated esters that can overcome the steric barrier.[4][5][8] HATU is often considered one of the most efficient for such difficult couplings.[4][9]

Q4: I've switched to a more potent coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?

If using a powerful coupling reagent alone is not sufficient, you can try the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[4][9]

  • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine).[9]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5]

  • Increase Reaction Temperature: Cautiously raising the reaction temperature to 30-50°C can enhance the reaction rate. However, this should be monitored for potential side reactions like racemization.[5][9]

  • Optimize Solvent: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help reduce peptide aggregation.[5]

Q5: Are there any specific side reactions to be aware of when coupling this compound?

Besides incomplete coupling, potential side reactions include:

  • Racemization: Although less common with Boc-amino acids compared to Fmoc-amino acids, it can occur, especially at elevated temperatures or with prolonged activation times. The use of additives like HOBt or Oxyma can help suppress racemization.[8]

  • Side chain reactions: The pyridyl group is generally stable, but under harsh acidic conditions or with certain reagents, it could potentially be modified.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete coupling of this compound.

Step 1: Assess the Completeness of the Coupling Reaction

  • Method: Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads after the coupling step.

  • Interpretation:

    • Negative Result (beads remain yellow/colorless): The coupling is likely complete. Proceed to the next step in your synthesis.

    • Positive Result (beads turn blue/purple): Indicates the presence of unreacted primary amines, confirming incomplete coupling. Proceed to the troubleshooting steps below.[5][10]

Step 2: Implement Corrective Actions for Incomplete Coupling

If the ninhydrin test is positive, consider the following actions, starting with the least aggressive.

StrategyActionConsiderations
Double Coupling After the initial coupling, wash the resin and repeat the coupling procedure with a fresh solution of activated this compound.[4]This is often the most effective first step for sterically hindered residues.
Optimize Reagents If not already using one, switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[4][5][9]See the reagent comparison table below for guidance.
Increase Equivalents Increase the equivalents of this compound and coupling reagent to 3-4 fold excess over the resin loading.[9]This can help drive the reaction equilibrium towards the product.
Extend Reaction Time Double the standard coupling time. For particularly difficult couplings, this could mean extending it to 4 hours or overnight.[5]Monitor for potential side reactions if extending for very long periods.
Elevate Temperature Cautiously increase the reaction temperature to 30-50°C.[5][9]This can increase the reaction rate but also the risk of racemization. Use with caution.
Change Solvent If using DMF, switch to NMP, which has better solvating properties and can help with aggregated peptide chains.[5]Ensure the solvent is anhydrous and high-purity.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the properties of common coupling reagents suitable for hindered amino acids.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DCC/DIC CarbodiimideModerateInexpensive.Often inefficient for hindered couplings; can cause racemization without additives; byproduct removal can be difficult (DCU).[4][11]
HBTU/TBTU Uronium/AminiumHighRobust and effective for most couplings, including many hindered ones.[5][8]Slightly less reactive than HATU; can react with the free amine if pre-activation is slow.[12]
HATU Uronium/AminiumVery HighVery fast and highly efficient for hindered couplings; lower racemization rates.[4][8][9]More expensive.
PyBOP PhosphoniumHighEffective for hindered couplings; avoids the generation of some byproducts associated with uronium salts.[4][13]Can be less reactive than HATU for the most difficult couplings.
COMU UroniumVery HighHigh efficiency, similar to HATU; reported to be safer than benzotriazole-based reagents.[4][8]More recent and may be less commonly available.

Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for the coupling of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in DCM, then wash with DMF.

    • Perform Boc deprotection using 50% TFA in DCM.[14]

    • Wash the resin thoroughly with DCM, then IPA, and finally DMF to remove residual acid.

    • Neutralize the resin with a solution of 5-10% DIEA in DMF.

    • Wash the resin again with DMF to remove excess base.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq., optional but recommended) in DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes. A color change may be observed.[5]

  • Coupling Reaction:

    • Drain the DMF from the neutralized resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin test to check for completion.[5]

    • If the test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x).

    • If the test is positive, drain the reaction solution, wash the resin with DMF, and perform a second coupling (repeat steps 2 and 3).[6]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Incomplete Coupling Suspected ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test coupling_complete Coupling Complete (Beads are yellow) ninhydrin_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Beads are blue) ninhydrin_test->incomplete_coupling Positive end Proceed to Next Synthesis Step coupling_complete->end double_couple Perform Double Coupling incomplete_coupling->double_couple double_couple->ninhydrin_test Re-test reassess_reagent Switch to Potent Reagent (e.g., HATU) double_couple->reassess_reagent If still incomplete optimize_conditions Increase Equivalents, Time, or Temperature reassess_reagent->optimize_conditions change_solvent Change Solvent (e.g., DMF to NMP) optimize_conditions->change_solvent change_solvent->double_couple Retry Coupling

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Active_Ester Highly Reactive OAt-Active Ester Boc_AA->Active_Ester Activation HATU HATU + Base (DIEA) HATU->Active_Ester Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Peptide_Resin Peptide-Resin with free N-terminus Peptide_Resin->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling for this compound.

References

Technical Support Center: Optimizing Peptide Synthesis with Boc-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-protected pyridylalanine (Boc-Pal) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using Boc-pyridylalanine in SPPS?

Incorporating Boc-pyridylalanine presents unique challenges primarily due to the pyridine ring. The basic nitrogen atom in the pyridine side chain can interfere with standard SPPS protocols. Key issues include:

  • Side Reactions: The pyridine nitrogen can be protonated during the acidic Boc-deprotection step, potentially leading to incomplete deprotection or side reactions.

  • Coupling Inefficiency: The basicity of the pyridine nitrogen can interfere with the coupling reaction by neutralizing the activated carboxylic acid or interacting with coupling reagents.[1][2]

  • Aggregation: Peptides containing pyridylalanine may have a higher tendency to aggregate due to the aromatic and hydrophilic nature of the side chain, hindering reagent access.[3][4]

Q2: Which isomer of Boc-pyridylalanine (2-Pal, 3-Pal, or 4-Pal) is most difficult to work with?

The difficulty can vary depending on the specific sequence and conditions, but generally, the reactivity and potential for side reactions are influenced by the position of the nitrogen in the pyridine ring. The basicity of the pyridine nitrogen decreases in the order 4-Pal > 3-Pal > 2-Pal.

  • Boc-4-pyridylalanine (4-Pal): The most basic isomer, making it more susceptible to protonation and potential side reactions during TFA-mediated deprotection.

  • Boc-2-pyridylalanine (2-Pal): The least basic, but the nitrogen's proximity to the peptide backbone can sometimes lead to steric hindrance or intramolecular interactions.[5]

Q3: Can the pyridine nitrogen be protected during synthesis?

While protecting the pyridine nitrogen is a possible strategy, it is not common practice for standard Boc-SPPS. Introducing another protecting group adds complexity and requires an additional orthogonal deprotection step. Optimization of coupling and deprotection conditions is typically the preferred approach.

Q4: Which coupling reagents are recommended for Boc-pyridylalanine?

For difficult couplings involving Boc-pyridylalanine, more potent activating reagents are recommended. Carbodiimide reagents like DCC are often effective, but phosphonium and aminium salt-based reagents are generally preferred for their efficiency and lower risk of side reactions.[6]

Troubleshooting Guide

Issue 1: Low Final Peptide Yield

Low overall yield is a common problem in SPPS and can stem from multiple issues. A systematic approach is necessary to diagnose the cause.[7][8]

Symptom Potential Cause Recommended Action
Major peak in MS corresponds to a deletion sequence. Incomplete coupling of Boc-pyridylalanine or another amino acid.Use a more potent coupling reagent: Switch from DCC to HBTU, HATU, or PyBOP.[7] • Double couple: Perform the coupling step twice before deprotection.[9] • Increase reaction time: Extend the coupling time to ensure the reaction goes to completion.[7] • Increase reagent concentration: Using higher concentrations of amino acid and coupling reagents can improve reaction kinetics.[9]
Major peak in MS corresponds to a truncated sequence. Incomplete N-terminal Boc deprotection.Extend deprotection time: Increase the duration of the TFA treatment step.[10] • Use fresh deprotection reagent: Ensure the TFA/DCM solution is fresh, as TFA can degrade.[11] • Monitor deprotection: If available on your synthesizer, use UV monitoring to ensure the Fmoc-piperidine adduct (if using Fmoc for side chains) returns to baseline. For Boc-SPPS, a qualitative test like the Kaiser test after neutralization can confirm the presence of free amines.[8]
Multiple unidentified peaks in HPLC/MS. Peptide aggregation or side reactions during synthesis or cleavage.Modify synthesis conditions: Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[3][12] • Optimize cleavage: Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water) to prevent side reactions with sensitive residues.[8]

Quantitative Data Summary

The following table summarizes recommended coupling reagent equivalents for a standard Boc-SPPS protocol. Note that optimal conditions may be sequence-dependent and require empirical optimization.

Coupling Reagent Boc-Amino Acid (eq.) Coupling Reagent (eq.) Base (DIEA) (eq.) Typical Coupling Time Notes
DCC/HOBt 3.03.0 / 3.05.02-4 hoursDCC is effective but the DCU byproduct is insoluble, making it less suitable for automated SPPS.[6]
HBTU/HOBt 3.02.96.030-60 minA common and efficient choice for routine and difficult couplings.[6][13]
HATU/HOAt 3.02.96.020-45 minHighly reactive and particularly effective for sterically hindered amino acids or difficult sequences.[7]
PyBOP 3.03.06.030-60 minA phosphonium salt-based reagent known for high coupling efficiency and reduced racemization.[13]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Boc-Pyridylalanine Incorporation

This protocol outlines a single coupling and deprotection cycle on a pre-loaded resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add 50% Trifluoroacetic acid (TFA) in DCM to the resin and shake for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[14]

    • Drain and wash the resin with DCM (3x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.[10][14]

  • Amino Acid Coupling (using HATU):

    • In a separate vessel, dissolve Boc-pyridylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Shake the reaction vessel for 30-45 minutes.[7]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) followed by DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating complete coupling.[8]

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Kaiser Test for Free Primary Amines

The Kaiser test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[8]

  • Sample Preparation: Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.

  • Washing: Wash the beads with ethanol (2x) and then with DCM (2x) to remove any residual solvent.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Free Amines Present): The beads and/or the solution will turn a deep blue color.

    • Negative Result (No Free Amines): The beads and solution will remain yellow or colorless.

Visualizations

Experimental and Troubleshooting Workflows

cluster_workflow General Boc-SPPS Workflow for Pyridylalanine start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization kaiser_check1 Kaiser Test (Check for free amines) neutralization->kaiser_check1 coupling 3. Coupling (Boc-Pal-OH, HATU, DIEA) kaiser_check1->coupling Positive (Blue) wash 4. Wash (DMF, DCM) kaiser_check1->wash Negative (Error) kaiser_check2 Kaiser Test (Check for complete coupling) coupling->kaiser_check2 kaiser_check2->coupling Positive (Recouple) kaiser_check2->wash Negative (Yellow) cycle Repeat for next AA wash->cycle cleavage Final Cleavage & Deprotection

Caption: A standard workflow for solid-phase peptide synthesis (SPPS) using Boc-pyridylalanine.

cluster_troubleshooting Troubleshooting Low Yield start Low Peptide Yield After Cleavage ms_analysis Analyze Crude Product by MS start->ms_analysis deletion Major Peak: Deletion Sequence ms_analysis->deletion [M-AA]+ truncation Major Peak: Truncated Sequence ms_analysis->truncation < Expected M complex Complex Mixture/ Poor Purity ms_analysis->complex Multiple Peaks solution_coupling Problem: Incomplete Coupling Actions: • Use HATU/PyBOP • Double Couple • Increase Time/Concentration deletion->solution_coupling solution_deprotection Problem: Incomplete Deprotection Actions: • Extend TFA Time • Use Fresh Reagent • Monitor Deprotection truncation->solution_deprotection solution_aggregation Problem: Aggregation/Side Reactions Actions: • Change Solvent (NMP) • Add Chaotropic Salts • Optimize Cleavage Scavengers complex->solution_aggregation

References

Technical Support Center: Boc-D-3-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N-α-Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH) in solid-phase peptide synthesis (SPPS). The content is designed to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The side chain contains a 3-pyridyl ring. It is incorporated into peptide sequences to introduce a hydrophilic, aromatic residue, which can enhance the solubility and bioavailability of the resulting peptide.[1] The D-configuration can also impart increased resistance to enzymatic degradation.

Q2: Does the pyridyl side chain of 3-Pal require protection during Boc-SPPS?

Typically, the pyridyl side chain of 3-pyridylalanine is not protected during Boc-SPPS. The pyridine ring is generally stable to the repetitive acid treatments (e.g., trifluoroacetic acid - TFA) used for Boc group removal. However, its basic nature means it will be protonated during these steps.

Q3: What are the potential side reactions specifically associated with the 3-pyridylalanine side chain in Boc-SPPS?

While this compound is designed to be robust, the nucleophilic nature of the pyridine ring presents potential for side reactions, primarily during cleavage steps where carbocations are generated. The most significant potential side reaction is the alkylation of the pyridine ring. This is analogous to the well-documented alkylation of other nucleophilic residues like Tryptophan and Methionine.[2]

Q4: Can the incorporation of this compound affect the coupling efficiency?

While not inherently a "difficult" amino acid, the coupling efficiency of any amino acid can be sequence-dependent.[3] Factors such as steric hindrance from the preceding amino acid or secondary structure formation of the growing peptide chain on the resin can impact the efficiency of coupling this compound. It is always recommended to monitor coupling completion, for example, via a Kaiser test.

Troubleshooting Guides

Issue 1: Incomplete Coupling or Low Yield

Symptom:

  • Positive Kaiser test after the coupling step for this compound.

  • Mass spectrometry of the final peptide shows a significant amount of a deletion sequence lacking the D-3-Pal residue.

  • Overall low yield of the desired peptide.

Potential Causes & Solutions:

  • Incomplete Neutralization: The pyridine side chain will be protonated after the TFA deprotection step. If the subsequent neutralization step is incomplete, the free amine required for coupling will not be fully available, leading to failed acylation.

    • Solution: Ensure thorough neutralization after TFA treatment. Using a base like diisopropylethylamine (DIEA) in a suitable solvent (e.g., DCM or DMF) and performing the neutralization step twice can ensure the complete deprotonation of both the N-terminal amine and the pyridyl side chain.

  • Steric Hindrance: The bulky nature of the growing peptide-resin or the preceding amino acid may hinder the approach of the activated this compound.

    • Solution: Employ a longer coupling time or perform a double coupling. Using a more potent coupling reagent combination, such as HBTU/HOBt or HATU, can also improve efficiency.

  • Poor Solvation/Peptide Aggregation: The peptide chain may aggregate on the resin, making the N-terminus inaccessible.

    • Solution: Change the solvent to one that disrupts secondary structures, such as N-methylpyrrolidone (NMP). Incorporating a small percentage of a chaotropic agent like dimethyl sulfoxide (DMSO) can also be beneficial.

Issue 2: Unexpected Side Products Detected by Mass Spectrometry

Symptom:

  • Mass spectrometry of the crude peptide shows peaks with a mass addition corresponding to alkyl groups (e.g., +56 Da for t-butyl).

Potential Causes & Solutions:

  • Alkylation of the Pyridine Ring: During the final cleavage from the resin with strong acids like HF or TFMSA, carbocations are generated from the cleavage of the Boc group and other side-chain protecting groups (e.g., from Lys(Boc), Tyr(Bzl)). These carbocations can alkylate the nucleophilic pyridine ring of the 3-Pal residue.

    • Solution: Use an efficient scavenger cocktail during cleavage. A common and effective cocktail for Boc-SPPS is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol). The scavengers, particularly thioanisole and phenol, will trap the reactive carbocations and prevent them from modifying the peptide.

Data Summary of Potential Side Reactions

Side Reaction/IssueStage of SPPSPotential CauseMitigation Strategy
Incomplete Coupling CouplingIncomplete neutralization of protonated pyridine; Steric hindrance; Peptide aggregationPerform double neutralization; Use stronger coupling reagents (HBTU/HATU); Double couple; Use NMP or add DMSO to solvent
Alkylation of Pyridine Ring Final CleavageGeneration of carbocations from protecting groupsUse a comprehensive scavenger cocktail (e.g., Reagent K, or TFA/TIS/Water)
Protonation of Pyridine DeprotectionAcidic conditions (TFA)Not a side reaction, but requires thorough neutralization before coupling

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard manual coupling cycle for this compound using HBTU/DIEA activation.

  • Resin Preparation: Start with the deprotected peptide-resin (with a free N-terminal amine) swollen in dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Capping (Optional): If the coupling is incomplete, a capping step with acetic anhydride can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Final Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and removal of side-chain protecting groups using a standard TFA-based cocktail.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger for carbocations.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying and Analysis: Dry the crude peptide under vacuum. Analyze the product by analytical HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

Troubleshooting_Workflow cluster_synthesis SPPS Cycle Issue cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Peptide (containing D-3-Pal) ms_analysis Analyze Crude Product (HPLC, Mass Spectrometry) start->ms_analysis deletion_seq Deletion of D-3-Pal? ms_analysis->deletion_seq alkylation_adduct Alkylation Adduct (+56 Da, etc.)? ms_analysis->alkylation_adduct deletion_seq->alkylation_adduct No incomplete_coupling Incomplete Coupling deletion_seq->incomplete_coupling Yes alkylation_issue Side Chain Alkylation alkylation_adduct->alkylation_issue Yes optimize_coupling Optimize Coupling: - Double couple - Change solvent (NMP) - Use HATU incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage: - Use comprehensive  scavenger cocktail  (e.g., Reagent K) alkylation_issue->optimize_cleavage

Caption: Troubleshooting workflow for low yield or impurity in peptides containing this compound.

References

Addressing incomplete TFA deprotection of Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA)-mediated deprotection of Boc-D-3-Pal-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TFA-mediated Boc deprotection?

A1: The deprotection of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[1][2]

Q2: Why is my this compound deprotection incomplete?

A2: Incomplete deprotection of this compound can stem from several factors. The steric hindrance presented by the Boc group and the pyridylalanine side chain can impede the approach of the acid.[3] Other common causes include insufficient TFA concentration, inadequate reaction time, or poor solvent choice that may not fully dissolve the protected amino acid.[4]

Q3: What are potential side reactions during the TFA deprotection of this compound?

A3: A primary side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the deprotection process.[4][5] While less common for pyridine rings compared to more electron-rich systems like tryptophan, the nitrogen of the pyridyl group could potentially be alkylated. Another possible side reaction is trifluoroacetylation of the newly deprotected amine by TFA.[5][]

Q4: What is the role of scavengers in the deprotection reaction?

A4: Scavengers are added to the reaction mixture to "trap" the highly reactive tert-butyl cations. By reacting with these electrophilic species, scavengers prevent them from alkylating the desired product or other sensitive functional groups.[4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[4]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), where the disappearance of the starting material spot and the appearance of the product spot can be observed. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA, prolong the reaction time, or consider gentle heating. Monitor progress closely by TLC or LC-MS.[4]
Steric hindrance.For sterically hindered amino acids, extending the reaction time is often necessary. The use of a stronger acidic system, such as HCl in dioxane, could also be considered.[7]
Presence of Side Products Alkylation by tert-butyl cation.Add scavengers to the deprotection cocktail. For potentially nucleophilic side chains, a scavenger like triisopropylsilane (TIS) is recommended. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
Trifluoroacetylation of the amine.This is more common in solid-phase synthesis. If observed in solution, ensure complete removal of TFA during workup. Neutralization with a mild base can also mitigate this.
Difficulty in Product Isolation Product is soluble in the precipitation solvent (e.g., ether).This can occur with smaller, more polar products. If precipitation is problematic, consider removing the TFA in vacuo and purifying the residue directly by chromatography.
TFA salt is difficult to handle.After evaporation of TFA, the product is obtained as a TFA salt. This can sometimes be an oil. Trituration with cold diethyl ether can help solidify the product. Alternatively, the salt can be converted to the free amine by washing with a mild base.[8]

Experimental Protocols

Standard Protocol for TFA Deprotection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 (v/v) of DCM to TFA.[8] If scavengers are required, they should be added to the reaction mixture before the TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

    • The resulting product will be the TFA salt of D-3-Pal-OH.

  • Isolation:

    • The crude product can be precipitated by adding cold diethyl ether, followed by filtration and washing with cold ether.

    • Alternatively, the residue can be purified by chromatography.

Protocol for Monitoring Deprotection by TLC
  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot with a small amount of a basic solution (e.g., saturated sodium bicarbonate) to neutralize the TFA.

  • Extraction: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • TLC Analysis: Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). Visualize the spots under UV light or by staining.

Visualizations

Deprotection_Workflow Experimental Workflow for this compound Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA (and scavengers) cool->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with toluene evaporate->co_evaporate precipitate Precipitate with cold ether co_evaporate->precipitate

Caption: Workflow for the TFA deprotection of this compound.

Troubleshooting_Logic Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed cause1 Insufficient Reaction Time? start->cause1 solution1 Increase reaction time and monitor cause1->solution1 Yes cause2 Insufficient TFA Concentration? cause1->cause2 No end Complete Deprotection solution1->end solution2 Increase TFA concentration cause2->solution2 Yes cause3 Steric Hindrance? cause2->cause3 No solution2->end solution3 Consider stronger acid system (e.g., HCl/dioxane) cause3->solution3 Yes cause3->end No solution3->end

Caption: Logic diagram for troubleshooting incomplete deprotection.

References

Technical Support Center: Managing Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides incorporating the non-canonical amino acid pyridylalanine (Pya).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and handling of pyridylalanine-containing peptides.

Q1: My Pya-peptide precipitated out of solution after synthesis and cleavage. How can I solubilize it?

A1: Peptide solubility is highly dependent on its amino acid sequence, particularly its net charge and hydrophobicity. The pyridinyl ring in Pya can contribute to aromatic stacking interactions, which may promote aggregation.[1][2] The first step is to determine the peptide's theoretical net charge at neutral pH to guide your solubilization strategy.[3][4]

  • Step 1: Determine the Peptide's Net Charge.

    • Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus). The pyridinyl group of Pya is also basic.[4]

    • Assign a value of -1 to each acidic residue (Asp, Glu, C-terminus).[3]

    • Sum the values to get the net charge.[3]

  • Step 2: Choose an Appropriate Solvent System.

    • For Basic Peptides (Net Positive Charge): These are common for Pya-containing sequences. Attempt to dissolve the peptide in an acidic solution, which protonates acidic residues and increases the net positive charge, enhancing repulsion between peptide chains.[5][6] Start with 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).[4][7]

    • For Acidic Peptides (Net Negative Charge): Dissolve in a basic solution, such as 0.1% aqueous ammonium hydroxide (NH₄OH) or 10% ammonium bicarbonate.[5][6][7] Caution: Avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[7][8]

    • For Neutral or Very Hydrophobic Peptides: These often require organic co-solvents.[9] Begin by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6] Then, slowly add your aqueous buffer (e.g., water or PBS) dropwise while vortexing to reach the desired final concentration.[10] If the peptide contains methionine or cysteine, use DMF instead of DMSO to avoid oxidation.[5]

Q2: My Pya-peptide shows a broad or tailing peak during HPLC purification. What's happening and how can I fix it?

A2: Broad, tailing, or multiple peaks during Reverse-Phase HPLC (RP-HPLC) can indicate on-column aggregation, poor solubility in the mobile phase, or strong secondary interactions with the column stationary phase.[11][12] Pya's aromatic nature can lead to non-specific hydrophobic interactions.

  • Optimize Mobile Phase:

    • Adjust Ion-Pairing Agent: Ensure sufficient trifluoroacetic acid (TFA) is present (typically 0.1%). High-purity silica columns may allow for lower TFA concentrations (e.g., 0.05%), but impure silica can cause peak tailing without adequate ion-pairing.[12]

    • Modify Organic Solvent Gradient: A shallow gradient gives better resolution but can lead to broader peaks.[13] Experiment with different gradients to find a balance between resolution and peak shape.

    • Add Organic Modifiers: For very hydrophobic peptides, sometimes adding a small amount of isopropanol to the mobile phase can improve peak shape.

  • Change Column Chemistry: If peak shape does not improve, consider a column with a different stationary phase (e.g., C8 instead of C18) or one with a wider pore size, which is often better for larger or aggregation-prone peptides.[12]

  • Sample Preparation: Ensure your peptide is fully dissolved in the initial mobile phase conditions before injection. If it is not, it can precipitate on the column. Everything injected into the HPLC must be filtered through a 0.2 µm or 0.45 µm filter.[13]

Q3: I suspect my purified Pya-peptide is forming soluble aggregates in solution. How can I confirm this?

A3: Several analytical techniques can detect and quantify soluble aggregates, from small oligomers to larger species. It is recommended to use orthogonal methods to confirm your findings.[14]

  • Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for separating and quantifying monomers, dimers, and higher-order aggregates based on their size in solution.[1][2][12][15]

  • Dynamic Light Scattering (DLS): DLS is a rapid screening method that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can detect species from 0.5 nm to 1 µm.[14][16][17][18]

  • UV-Vis Spectroscopy: An increase in absorbance or scattering at higher wavelengths (e.g., 350-400 nm) can be a quick, qualitative indicator of large, insoluble aggregates.[1]

  • Fluorescence Spectroscopy:

    • Thioflavin T (ThT) Assay: This dye shows enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils. It is a specific method for detecting this type of aggregate.[1][11][19]

    • Intrinsic Tryptophan/Tyrosine Fluorescence: If your peptide contains Trp or Tyr, changes in their fluorescence emission spectra can indicate conformational changes associated with aggregation as their local environment becomes more hydrophobic.[1][18]

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a concern?

A1: Peptide aggregation is a critical issue in research and drug development. It can lead to a loss of the peptide's biological activity, reduced yields during synthesis and purification, and can introduce experimental variability.[1][17] In therapeutic applications, aggregates can cause immunogenicity and toxicity.[17]

Q2: How does the pyridylalanine residue contribute to aggregation?

A2: The contribution of Pya to aggregation is complex. While its polar nitrogen atom can sometimes enhance solubility compared to purely hydrophobic aromatic residues like Phenylalanine, the aromatic pyridinyl ring can also promote aggregation through intermolecular π-π stacking interactions.[1][2] The overall effect depends on the Pya isomer (2-Pya, 3-Pya, or 4-Pya), its position in the sequence, and the properties of the surrounding amino acids.[3]

Q3: What general strategies can I use to prevent aggregation of my Pya-peptide?

A3: A multi-faceted approach is often required to prevent aggregation.

  • Control Concentration: Aggregation is a concentration-dependent process. Whenever possible, work with lower peptide concentrations.[20]

  • Optimize pH: Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[21] Adjusting the buffer pH to be at least one unit away from the pI can increase net charge, leading to electrostatic repulsion that prevents aggregation.[21][22]

  • Adjust Ionic Strength: The effect of salt concentration is complex. Low to moderate salt concentrations (e.g., 150 mM NaCl) can shield charges and sometimes promote aggregation, while very high salt concentrations may also have varied effects.[13][20] It is often an empirical parameter to optimize.

  • Use Additives/Excipients: Certain molecules can help stabilize peptides in solution.

    • Arginine and Glutamate: A mixture of L-Arg and L-Glu (e.g., 50-100 mM) can increase peptide solubility and prevent aggregation.[22][23] Arginine, in particular, is thought to interact with aromatic residues, which may be beneficial for Pya-containing peptides.[23][24]

    • Sugars/Polyols: Sucrose, trehalose, or glycerol can act as cryoprotectants and stabilizing agents, often by being preferentially excluded from the peptide's surface.[21][24][25]

  • Control Temperature: Store peptide solutions appropriately, typically frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce aggregation.[21]

Data Presentation: Parameter Optimization Tables

Since optimal conditions are peptide-specific, use the following tables as a guide to screen for the best solubilization and storage conditions for your Pya-peptide.

Table 1: pH Screening for Pya-Peptide Solubility

Buffer System (50 mM)pHInitial Solubility (Visual)% Monomer by SEC-HPLCDLS Polydispersity Index (%)
Sodium Acetate4.0
Sodium Acetate5.0
Sodium Phosphate6.0
Sodium Phosphate7.0
Tris-HCl8.0
Tris-HCl9.0

Table 2: Co-Solvent Screening for Hydrophobic Pya-Peptides

Aqueous BufferCo-SolventCo-Solvent Conc. (v/v)Initial Solubility (Visual)% Monomer by SEC-HPLC
WaterAcetonitrile10%
WaterAcetonitrile30%
WaterAcetonitrile50%
PBS, pH 7.4DMSO5%
PBS, pH 7.4DMSO10%
PBS, pH 7.4DMSO20%

Table 3: Additive Screening for Pya-Peptide Stability

Base Buffer (e.g., PBS, pH 7.4)AdditiveAdditive Concentration (mM)% Monomer by SEC-HPLC (Initial)% Monomer by SEC-HPLC (After 24h at RT)
ControlNone0
L-Arginine50
L-Arginine150
Sucrose100 (5% w/v)
Sucrose250 (10% w/v)
Glycerol250 (2.5% v/v)
Glycerol500 (5% v/v)

Experimental Protocols

Protocol 1: General Peptide Solubilization Test

  • Aliquot a small, precisely weighed amount of your lyophilized Pya-peptide (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1-2 mg/mL).[7]

  • Based on the peptide's net charge (see Troubleshooting Q1), add a fraction (e.g., 25%) of the calculated solvent volume.

  • Vortex the tube gently. If the peptide does not dissolve, sonication in a water bath for a few minutes may help break up small particles.[8]

  • If the peptide remains insoluble, proceed based on its charge:

    • Basic Peptide: Add a small volume (e.g., 10 µL) of 10% acetic acid, vortex, and observe.[7]

    • Acidic Peptide: Add a small volume (e.g., 10 µL) of 1% ammonium hydroxide, vortex, and observe.[7]

    • Neutral/Hydrophobic Peptide: Add a small volume (e.g., 10 µL) of DMSO, vortex, and observe.[8]

  • Once the peptide is dissolved, add the remaining volume of your desired aqueous buffer dropwise while vortexing.[10]

  • Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material before using the supernatant.

Protocol 2: Aggregation Analysis by SEC-HPLC

  • System Setup: Use an HPLC system equipped with a size-exclusion column suitable for peptides (e.g., with a pore size of 80-150 Å).[15][26]

  • Mobile Phase: Prepare an isocratic mobile phase, typically a physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The salt is crucial to minimize non-specific ionic interactions with the column matrix.[2] For some peptides, adding a low percentage of an organic solvent like acetonitrile (e.g., 10-30%) can prevent adsorption to the column.[26]

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the Pya-peptide sample in the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter immediately before injection.

  • Injection and Analysis: Inject the sample and monitor the elution profile at 214 nm (for peptide bonds) and/or 280 nm (if Trp or Tyr are present).[27]

  • Data Interpretation: Identify peaks corresponding to high molecular weight (HMW) aggregates, which elute first, followed by the monomeric peptide, and any smaller fragments. Integrate the peak areas to quantify the relative percentage of each species.

Protocol 3: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a concentrated ThT stock solution (e.g., 1-2 mM) in water and filter through a 0.2 µm filter. Store protected from light.[19]

    • Assay Buffer: Prepare the buffer in which you want to monitor aggregation (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Reaction Setup: In a 96-well black, clear-bottom plate, set up the reactions. For each well, add:

    • Your Pya-peptide to its final desired concentration.

    • ThT to a final concentration of 10-20 µM.[11]

    • Assay buffer to the final volume (e.g., 100-200 µL).[1]

    • Include a negative control with buffer and ThT only.[11]

  • Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[1][19]

    • Program the reader to take measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (hours to days). Intermittent shaking between reads (e.g., orbital shaking for 30 seconds) can accelerate aggregation and improve reproducibility.[11]

  • Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.[20]

Protocol 4: Particle Sizing with Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the Pya-peptide solution in the desired buffer at the target concentration.

    • The sample must be scrupulously clean. Filter the sample through a 0.2 µm or smaller syringe filter directly into a clean, dust-free DLS cuvette.[16]

    • Also prepare a "blank" sample containing only the filtered buffer.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize.

  • Measurement:

    • First, measure the filtered buffer to ensure the cuvette and buffer are clean (low count rate).[16]

    • Place the cuvette containing the peptide sample into the instrument.

    • Set the measurement parameters (e.g., temperature, acquisition time). Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will collect data over a period (e.g., 5-10 minutes) to generate a correlation function.[16]

  • Data Analysis: The software will analyze the correlation function to generate a size distribution profile, reporting the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample (mostly monomer) will show a single, narrow peak and a low PDI (<20%), while an aggregated sample will show multiple peaks or a single broad peak with a high PDI.

Visualizations

Below are diagrams illustrating key workflows and concepts for managing Pya-peptide aggregation.

TroubleshootingWorkflow start Problem: Pya-Peptide Precipitation or Aggregation Suspected check_sol Is the peptide soluble? start->check_sol sol_protocol Follow Solubilization Protocol (Based on Net Charge) check_sol->sol_protocol No check_agg Are soluble aggregates suspected? check_sol->check_agg Yes sol_protocol->check_sol Re-assess analytical_methods Characterize Aggregates (SEC-HPLC, DLS, ThT Assay) check_agg->analytical_methods Yes success Peptide is Soluble and Monomeric check_agg->success No optimize Optimize Conditions (pH, Concentration, Additives) analytical_methods->optimize optimize->check_agg Re-characterize fail Aggregation Persists: Consider Peptide Redesign optimize->fail No Improvement

Caption: A workflow for troubleshooting Pya-peptide aggregation.

FactorsInfluencingAggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Environmental) Factors center Pya-Peptide Aggregation seq Primary Sequence (Hydrophobicity, Charge) seq->center pya Pya Properties (π-π Stacking) pya->center struct Secondary Structure (β-sheet propensity) struct->center ph pH (Proximity to pI) ph->center conc Peptide Concentration conc->center temp Temperature (Freeze-Thaw Cycles) temp->center ionic Ionic Strength (Salts) ionic->center additives Additives / Excipients (Arg, Sucrose, DMSO) additives->center

Caption: Key factors influencing Pya-peptide aggregation.

References

Technical Support Center: Strategies to Prevent Racemization of Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and answers to frequently asked questions regarding the prevention of racemization during the coupling of Boc-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is a process where a chiral amino acid, such as this compound, loses its stereochemical integrity during the coupling reaction. This results in the incorporation of the incorrect enantiomer (Boc-L-3-Pal-OH) into the peptide sequence, leading to the formation of a diastereomeric impurity that can be difficult to separate and may alter the biological activity of the final peptide.[1][2]

Q2: What is the primary mechanism of racemization for N-Boc-protected amino acids?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] The carboxyl group of the Boc-amino acid is activated by the coupling reagent. This activated intermediate can then cyclize to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Re-protonation can occur from either face, resulting in a mixture of D and L enantiomers.[3][5]

cluster_0 A Boc-D-AA-OH B Activated Intermediate (e.g., O-Acylisourea) A->B  Coupling Reagent C 5(4H)-Oxazolone B->C  Cyclization D Planar Enolate (Loss of Chirality) C->D  Base (Proton Abstraction) F Peptide with D- and L-Isomers C->F  Aminolysis (Desired Path) E Racemized Oxazolone D->E  Reprotonation E->F  Aminolysis

Caption: Mechanism of racemization via oxazolone formation.

Q3: Why might this compound be particularly susceptible to racemization?

A3: While not as prone to racemization as residues like histidine or cysteine, 3-pyridylalanine possesses an electron-withdrawing pyridine ring.[6][7] This can increase the acidity of the alpha-proton, making it more susceptible to abstraction by base, which facilitates the oxazolone mechanism. Additionally, sterically hindered amino acids can exhibit slower coupling kinetics, providing a larger window of opportunity for racemization to occur before the desired aminolysis takes place.[8]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DIC, DCC).[9][10] These additives react with the highly reactive initial activated intermediate (like O-acylisourea) to form an active ester.[10][11] This active ester is more stable and less prone to cyclizing into the problematic oxazolone, thereby minimizing racemization.[4] Modern additives like Oxyma are considered excellent non-explosive replacements for HOBt and HOAt and are highly effective at preventing racemization.[12][13][14]

Q5: Which class of coupling reagents is generally considered "low-racemization"?

A5: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) salt-based reagents are generally very efficient and cause less racemization compared to using carbodiimides without additives.[9][15] Reagents like HATU and COMU are often recommended for difficult couplings as they promote rapid amide bond formation, which outcompetes the rate of racemization.[15][16]

Troubleshooting Guide

Problem: High levels of the L-diastereomer detected after coupling this compound.

Follow this step-by-step guide to identify and resolve the source of racemization.

cluster_reagent Details for Step 1 cluster_base Details for Step 2 cluster_conditions Details for Step 3 start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent reagent_q Using carbodiimide (DIC/DCC)? reagent->reagent_q base Step 2: Check Base Type & Stoichiometry base_q Using DIPEA? base->base_q conditions Step 3: Review Reaction Conditions temp Lower temperature to 0°C. conditions->temp protocol Step 4: Refine Protocol end Racemization Minimized protocol->end reagent_a1 YES: Add Oxyma or HOAt. Avoid using carbodiimide alone. reagent_q->reagent_a1 Yes reagent_a2 NO: Consider switching to HATU or COMU for difficult couplings. reagent_q->reagent_a2 No reagent_a1->base reagent_a2->base base_a1 YES: Switch to a weaker or sterically hindered base like NMM or 2,4,6-collidine. base_q->base_a1 Yes base_a2 Ensure minimal necessary equivalents of base are used. base_q->base_a2 No base_a1->conditions base_a2->conditions time Minimize pre-activation time. Use in-situ activation. temp->time time->protocol

References

Technical Support Center: Enhancing Boc-D-3-Pal-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the coupling of Boc-D-3-(3-pyridyl)-L-alanine (Boc-D-3-Pal-OH) in solid-phase peptide synthesis (SPPS). Special focus is given to the application of chaotropic salts to mitigate aggregation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

The coupling of this compound can be challenging due to a combination of factors. The pyridyl side chain can participate in intermolecular hydrogen bonding, which, along with the hydrophobic nature of the Boc-protecting group, can promote on-resin peptide aggregation.[1][2][3] This aggregation can physically block the N-terminus of the growing peptide chain, preventing efficient access for the incoming activated amino acid and leading to incomplete coupling and deletion sequences.[2][4]

Q2: What are chaotropic salts and how do they improve coupling reactions?

Chaotropic salts are substances that disrupt the structure of water and other hydrogen-bonded networks.[5] In the context of SPPS, salts like lithium chloride (LiCl), sodium perchlorate (NaClO₄), and potassium thiocyanate (KSCN) act as "structure-breakers."[1][6][7] They interfere with the intermolecular hydrogen bonds that cause peptide chains to aggregate on the solid support.[1][5] By breaking up these aggregates, the reactive N-terminus of the peptide becomes more accessible, thereby improving coupling efficiency.[4][8]

Q3: When should I consider using chaotropic salts in my synthesis?

The use of chaotropic salts is recommended when you observe signs of difficult coupling, such as:

  • A positive ninhydrin (Kaiser) test after a standard coupling cycle, indicating the presence of unreacted primary amines.[2]

  • Diminished resin swelling, which can be an indicator of peptide aggregation.[1]

  • When synthesizing peptides known to be aggregation-prone, for instance, those containing multiple hydrophobic or bulky residues.[1][2]

  • For sequences longer than 10-15 amino acids, where the likelihood of secondary structure formation and aggregation increases.[1]

Q4: Are there any potential downsides to using chaotropic salts?

While generally effective, it's important to be aware of potential issues. Residual salt can sometimes interfere with certain coupling reagents.[4] Therefore, it is crucial to thoroughly wash the resin with a suitable solvent like DMF after the chaotropic salt wash and before proceeding with the coupling step.[4]

Q5: Besides chaotropic salts, what other strategies can I employ for difficult couplings like this compound?

Several other strategies can be used, either alone or in combination with chaotropic salts:

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help disrupt secondary structures.[1][2]

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection steps and effectively reduce aggregation.[4]

  • Special Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation of the peptide-resin complex.[1][2]

  • Double Coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.[2][9]

  • Advanced Coupling Reagents: Utilizing highly efficient coupling reagents such as HATU, HBTU, or PyBOP is recommended for sterically hindered amino acids.[2][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low coupling efficiency when incorporating this compound.

Issue: Positive Ninhydrin Test After this compound Coupling

A positive ninhydrin test indicates incomplete coupling. The following workflow can help you troubleshoot this issue.

G start Positive Ninhydrin Test (Incomplete Coupling) strategy Select Mitigation Strategy start->strategy chaotropic Strategy 1: Use Chaotropic Salts strategy->chaotropic Primary Recommendation other_strategies Alternative Strategies: - Double Coupling - Elevated Temperature - Change Solvent (NMP/DMSO) - Use Microwave strategy->other_strategies If salts are ineffective or unavailable protocol1 Perform Chaotropic Salt Wash (see Protocol 1) chaotropic->protocol1 recouple Re-couple this compound protocol1->recouple ninhydrin2 Perform Ninhydrin Test recouple->ninhydrin2 negative Negative Test: Proceed with Synthesis ninhydrin2->negative Success positive Positive Test: Consider Alternative Strategies ninhydrin2->positive Failure positive->other_strategies

Caption: Troubleshooting workflow for incomplete this compound coupling.

Data Presentation: Strategies to Improve Difficult Couplings

The following table summarizes various approaches to enhance coupling efficiency, with a focus on mitigating peptide aggregation.

StrategyKey ParametersExpected OutcomePotential Drawbacks
Chaotropic Salt Wash 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min washes before coupling)[4][6]Disrupts peptide aggregation, improving reagent access to the N-terminus.Residual salt may interfere with some coupling reagents if not washed out properly.[4]
Elevated Temperature 50-60°C during coupling.[1]Increases reaction kinetics and disrupts secondary structures.May increase the risk of side reactions, such as racemization.
Microwave Assistance Use of a dedicated microwave peptide synthesizer.Significantly accelerates coupling and deprotection; highly effective at reducing aggregation.[4]Requires specialized equipment; high temperatures can promote side reactions if not optimized.[4]
Solvent Modification Replace DMF with NMP, or use a mixture of DMF/DMSO.[1][2]Enhances the solvation of the growing peptide chain.DMSO can be difficult to remove and may interfere with subsequent steps.
Double Coupling Repeat the coupling step with a fresh solution of amino acid and reagents.[2][9]Drives the reaction towards completion for difficult residues.Increases synthesis time and reagent consumption.
Pseudoproline Dipeptides Incorporate pseudoproline dipeptides at strategic locations in the peptide sequence.Effectively disrupts the formation of secondary structures that lead to aggregation.[1]Not applicable to the this compound residue itself; a sequence-wide strategy.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Improved this compound Coupling

This protocol describes the use of a chaotropic salt wash to disrupt on-resin peptide aggregation prior to the coupling step.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, or PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Chaotropic salt solution: 0.8 M Lithium Chloride (LiCl) or 0.8 M Sodium Perchlorate (NaClO₄) in DMF

Procedure:

  • Resin Preparation: Following the standard Boc deprotection and subsequent DMF washes of the N-terminal amine, drain the DMF from the reaction vessel.

  • Chaotropic Wash:

    • Add the 0.8 M chaotropic salt solution to the resin, ensuring the beads are fully submerged.

    • Agitate the mixture for 1 minute.

    • Drain the solution.

    • Repeat this wash step one more time.[4]

  • DMF Wash: Wash the resin thoroughly with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt.[4] This step is critical to prevent interference with the subsequent coupling reaction.

  • Coupling: Proceed immediately with the standard coupling protocol for this compound using your chosen activation method (e.g., HATU/DIEA).

  • Monitoring: After the coupling is complete, perform a ninhydrin test to confirm the absence of free amines. If the test is still positive, a second coupling (double coupling) may be necessary.

G cluster_pre Pre-Coupling Steps cluster_chaotropic Chaotropic Treatment cluster_coupling Coupling Reaction deprotection Boc Deprotection (TFA) dmf_wash1 DMF Wash (3x) deprotection->dmf_wash1 chaotropic_wash Chaotropic Salt Wash (e.g., 0.8M LiCl in DMF) 2 x 1 min dmf_wash1->chaotropic_wash dmf_wash2 Thorough DMF Wash (to remove salt) 3-5x chaotropic_wash->dmf_wash2 coupling Couple this compound (e.g., with HATU/DIEA) dmf_wash2->coupling ninhydrin Ninhydrin Test coupling->ninhydrin

Caption: Experimental workflow for using a chaotropic salt wash.

References

Technical Support Center: Strategies for Incorporating Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for the successful incorporation of the sterically hindered amino acid Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH) using a double coupling strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

The incorporation of this compound can be difficult due to the steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group in proximity to the pyridyl side chain. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slow or incomplete coupling reactions.

Q2: My standard coupling protocol with DIC/HOBt is resulting in low coupling efficiency for this compound. What should I do?

Standard carbodiimide reagents like DIC, even with additives like HOBt, are often not potent enough to overcome the steric hindrance associated with this compound. It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are generally more effective for such challenging couplings as they form highly reactive activated esters.

Q3: I've switched to a stronger coupling reagent like HATU, but the coupling is still incomplete. What is the next step?

If a more potent coupling reagent alone does not achieve complete coupling, a double coupling strategy is a common and effective method to drive the reaction to completion.[1] This involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents immediately after the first coupling.

Q4: Are there any specific side reactions to be aware of when using a double coupling strategy with HATU for this compound?

When using uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide chain.[2] This can occur if there is an excess of the coupling reagent relative to the carboxylic acid, or if the activation of the carboxylic acid is slow. This side reaction caps the peptide chain, preventing further elongation. To mitigate this, it is crucial to use the correct stoichiometry and to pre-activate the this compound with HATU for a short period before adding it to the resin.

Q5: How does the pyridyl side chain of this compound affect the synthesis?

The pyridyl group in the side chain of 3-pyridylalanine can enhance the aqueous solubility of the resulting peptide.[3][4] During synthesis, the basic nitrogen of the pyridine ring is generally not reactive under standard coupling conditions, but it is good practice to ensure that all other reaction conditions are optimized to prevent any potential side reactions.

Troubleshooting Guide: Incomplete Coupling of this compound

ProblemPossible Cause(s)Recommended Solution(s)
Low coupling efficiency with standard reagents (e.g., DIC/HOBt) Insufficient activation energy to overcome steric hindrance.Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[2]
Incomplete coupling even with potent reagents (e.g., HATU) - High degree of steric hindrance.- Peptide aggregation on the resin, masking the N-terminal amine.[1]- Implement a double coupling protocol.- Increase the equivalents of the amino acid and coupling reagents.- Extend the coupling reaction time.
Formation of deletion sequences in the final peptide Incomplete coupling in the previous cycle, leading to the unreacted amine coupling with the subsequent amino acid.- Monitor each coupling step with a qualitative test (e.g., Kaiser or Chloranil test).- If the test is positive after the first coupling, perform a second coupling.
Chain termination observed in mass spectrometry results Guanidinylation of the N-terminal amine when using excess uronium reagents like HATU.[2]- Use a slight excess of the amino acid relative to the coupling reagent.- Pre-activate the this compound and coupling reagent for 2-5 minutes before adding to the resin.[1]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the general efficacy of various coupling reagents for sterically hindered amino acids, providing a baseline for reagent selection. While specific yields for this compound may vary, this data, extrapolated from studies on other challenging couplings, serves as a useful comparison.[5]

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[5] Potential for guanidinylation if used in excess.[2]
HBTU/DIPEA 90 - 98LowA reliable and widely used reagent, though slightly less reactive than HATU.[5]
PyBOP/DIPEA 90 - 98LowEffective phosphonium-based alternative, avoiding the risk of guanidinylation.[2]
DIC/OxymaPure® 92 - 97Very LowOxymaPure® enhances coupling efficiency and effectively suppresses racemization.[5]
DIC/HOBt < 90ModerateOften insufficient for highly hindered amino acids, may require longer reaction times or double coupling.

Experimental Protocols

Protocol 1: Double Coupling of this compound in Boc-SPPS using HATU

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound onto a resin-bound peptide with a free N-terminal amine, using a double coupling strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Reagents for Kaiser test or other in-process control

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20 minutes to ensure complete removal of the N-terminal Boc group.[6]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (5x).[6]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 x 5 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[1]

    • Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling.

  • Second Coupling:

    • Drain the solution from the first coupling.

    • Repeat step 4 with a fresh solution of activated this compound.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Completion:

    • Perform a final Kaiser test on a small sample of the washed resin. A negative result (yellow beads) indicates a complete reaction. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Double_Coupling_Workflow cluster_activation Activation start Peptide-Resin (Free Amine) preactivation Pre-activation: This compound HATU, DIPEA in DMF first_coupling First Coupling (1-2 hours) start->first_coupling Add Activated AA monitoring Kaiser Test first_coupling->monitoring second_coupling Second Coupling (1-2 hours) monitoring->second_coupling Positive (Incomplete) wash Wash Resin (DMF, DCM) monitoring->wash Negative (Complete) second_coupling->wash Repeat with fresh reagents complete Coupling Complete wash->complete

Caption: Workflow for the double coupling of this compound.

Troubleshooting_Logic start Incomplete Coupling of This compound? reagent Using Standard Reagents? (e.g., DIC/HOBt) start->reagent Yes potent_reagent Using Potent Reagent? (e.g., HATU) reagent->potent_reagent No solution1 Switch to Potent Reagent (HATU, HBTU, PyBOP) reagent->solution1 Yes solution2 Implement Double Coupling Strategy potent_reagent->solution2 Yes end_ok Problem Resolved solution1->end_ok solution3 Optimize Conditions: - Increase Equivalents - Extend Reaction Time solution2->solution3 solution3->end_ok

Caption: Decision-making diagram for troubleshooting difficult couplings.

References

Impact of solvent choice on Boc-D-3-Pal-OH reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Boc-D-3-Pal-OH in peptide synthesis. Find answers to frequently asked questions and troubleshooting advice to optimize your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or N-α-tert-Butyloxycarbonyl-D-3-pyridylalanine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, while the D-configuration and the pyridyl side chain are incorporated to introduce specific structural and functional properties into peptides. Its applications include the development of therapeutic peptides with enhanced stability, bioavailability, and receptor-binding affinity.[1][2] The pyridyl group, in particular, can increase the aqueous solubility of peptides.[3][4][5]

Q2: In which solvents is this compound soluble?

This compound is generally soluble in a range of organic solvents commonly used in peptide synthesis. These include Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).

Q3: Which solvent is recommended for the coupling reaction of this compound?

The optimal solvent depends on the specific conditions of the solid-phase peptide synthesis (SPPS). For Boc-based chemistry, Dichloromethane (DCM) is a frequently used solvent due to its compatibility with the Boc protecting group and its ability to promote good swelling of polystyrene-based resins.[6] However, for difficult couplings, which can sometimes be the case with non-standard amino acids, more polar solvents like N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) are often preferred as they can improve the solvation of the growing peptide chain and enhance coupling yields.[6][7]

Q4: Can solvent choice affect the efficiency of the coupling reaction?

Yes, solvent choice is critical for the success of the coupling reaction. The solvent must effectively solvate the resin and the growing peptide chain to ensure that the reactive sites are accessible.[7] Inadequate solvation can lead to incomplete coupling and the formation of deletion sequences. While DCM is standard for many Boc-SPPS steps, a switch to DMF or NMP, or even a mixture of solvents, may be necessary to overcome on-resin aggregation and improve reaction outcomes.[6][7]

Q5: Are there other factors besides the solvent that I should consider for an efficient coupling of this compound?

Absolutely. The choice of coupling reagent is equally important. For potentially sterically hindered or otherwise "difficult" amino acids, standard coupling reagents may not be sufficient. The use of more potent activating agents such as HBTU/HOBt or HATU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often recommended to drive the reaction to completion.[8][9] Additionally, optimizing the reaction time and temperature can also improve coupling efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Poor Solvation: The peptide-resin is not adequately swollen, limiting access to the N-terminal amine.[7] 2. Peptide Aggregation: The growing peptide chain is aggregating on the resin. 3. Steric Hindrance: The pyridyl side chain may present some steric bulk.1. Switch to a more polar solvent: Change the reaction solvent from DCM to DMF or NMP to improve solvation of the peptide-resin.[6][7] 2. Use a solvent mixture: A combination of DMF and DMSO can sometimes disrupt aggregation. 3. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound.[9] 4. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for potential side reactions.
Precipitation of this compound during activation Low Solubility in the Activation Mixture: The concentration of the amino acid exceeds its solubility in the chosen solvent for pre-activation.1. Increase solvent volume: Use a larger volume of solvent to dissolve the amino acid and coupling reagents. 2. Use a co-solvent: Adding a small amount of a stronger solvent like DMF or DMSO to the activation mixture in DCM can improve solubility.
Formation of Side Products Side reactions during coupling or deprotection: The pyridyl nitrogen could potentially interfere with certain reagents, although this is less common.1. Ensure high-purity reagents: Use high-quality, anhydrous solvents and fresh coupling reagents. 2. Optimize base concentration: Use the recommended equivalents of DIEA to avoid excessive basicity which can promote side reactions.

Data Presentation

The following table summarizes the expected coupling yields for a difficult coupling step, such as the incorporation of this compound, under various solvent conditions. These are representative values and actual results may vary depending on the peptide sequence, resin, and coupling reagents used.

Solvent System Typical Coupling Yield (%) Key Considerations
Dichloromethane (DCM)85-95%Standard for Boc-SPPS, but may be less effective for aggregated sequences.[6]
N,N-Dimethylformamide (DMF)>99%Excellent solvating properties, often improves yields for difficult couplings.[7]
N-Methylpyrrolidone (NMP)>98%A good alternative to DMF with strong solvating capabilities.[6][7]
DCM / DMF (1:1)95-99%A mixture can balance good resin swelling with effective peptide solvation.
DMF / DMSO (8:2)90-98%The addition of DMSO can help to disrupt secondary structures and reduce aggregation.

Experimental Protocols

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) – this compound Coupling Step

This protocol describes a standard procedure for coupling this compound onto a growing peptide chain on a solid support using Boc/Bzl chemistry.

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin (e.g., Merrifield resin with the N-terminally deprotected peptide) in DCM for 30 minutes.

  • Perform the Boc deprotection of the N-terminal amino acid by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[10]

  • Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DCM (3x) to remove residual TFA.

  • Neutralize the resin by washing with 10% DIEA in DCM for 2 x 5 minutes.

  • Wash the resin again with DCM (5x) to remove excess base.

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add HBTU (3 equivalents) to the amino acid solution.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

3. Monitoring and Washing:

  • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative test (yellow/clear beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a double coupling (repeat step 2).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Capping (Optional):

  • To block any unreacted N-terminal amines, the resin can be treated with a capping solution, such as acetic anhydride and DIEA in DMF, for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for this compound Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Washing swell Swell Resin in DCM deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect wash_dcm1 Wash (DCM, IPA) deprotect->wash_dcm1 neutralize Neutralize (10% DIEA/DCM) wash_dcm1->neutralize wash_dcm2 Wash (DCM) neutralize->wash_dcm2 activate Activate this compound (HBTU/HOBt/DIEA in DMF) wash_dcm2->activate couple Add to Resin & Agitate activate->couple kaiser Kaiser Test couple->kaiser wash_final Wash (DMF, DCM) kaiser->wash_final Negative double_couple Double Coupling kaiser->double_couple Positive capping Optional Capping wash_final->capping next_cycle next_cycle capping->next_cycle Proceed to next cycle double_couple->kaiser

Caption: Workflow for the coupling of this compound in SPPS.

Logical Relationship for Solvent Selection

G cluster_solvents Solvent Choice start Start Synthesis coupling_step This compound Coupling Step start->coupling_step dcm DCM coupling_step->dcm Default kaiser_test Kaiser Test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive dmf DMF / NMP incomplete->dmf Troubleshoot: Improve Solvation mixture Solvent Mixture (e.g., DMF/DMSO) incomplete->mixture Troubleshoot: Disrupt Aggregation dcm->kaiser_test dmf->coupling_step Re-couple mixture->coupling_step Re-couple

Caption: Decision tree for solvent selection in this compound coupling.

Signaling Pathway Context: Glucagon Analogues

The incorporation of pyridylalanine into peptides like glucagon is a strategy to improve their physicochemical properties for therapeutic use. Glucagon signals through the glucagon receptor (GCGR), a G-protein coupled receptor, primarily in the liver to regulate glucose homeostasis.

G cluster_peptide cluster_cell Hepatocyte glucagon Glucagon Analogue (with D-3-Pal) gcgr Glucagon Receptor (GCGR) glucagon->gcgr Binds g_protein G Protein gcgr->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka glucose Glucose Release pka->glucose

References

Technical Support Center: Final Cleavage of Trp-Containing Peptides with Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the final cleavage of peptides containing both Tryptophan (Trp) and Boc-D-3-Pyridylalanine (Boc-D-3-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the final TFA cleavage of peptides containing Tryptophan (Trp)?

A1: The main challenge during the Trifluoroacetic acid (TFA) cleavage of Trp-containing peptides is the susceptibility of the indole side chain of Tryptophan to modification by reactive carbocations generated from the cleavage of Boc protecting groups and other acid-labile side-chain protecting groups.[1] This can lead to alkylation or oxidation of the Trp residue, resulting in impurities that are difficult to remove.[2] The use of appropriate scavengers is crucial to minimize these side reactions.[3]

Q2: Does the presence of D-3-Pyridylalanine (D-3-Pal) introduce additional complications during TFA cleavage?

A2: While the primary concern during TFA cleavage is typically the protection of sensitive residues like Tryptophan, the pyridine ring in D-3-Pal could theoretically be susceptible to alkylation. However, widespread side reactions involving the Pal residue during standard TFA cleavage are not commonly reported in the literature. It is good practice to analyze the crude peptide by mass spectrometry to check for any unexpected modifications to the Pal residue.

Q3: What are scavengers and why are they essential for this type of cleavage?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated during the acidic cleavage process.[4] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid side chains like the indole ring of Tryptophan.[3] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.

Q4: Which scavenger cocktail is recommended for a peptide containing both Trp and D-3-Pal?

A4: For peptides containing Tryptophan, a robust scavenger cocktail is essential. "Reagent K" or similar cocktails are often recommended.[5] A common and effective combination is a mixture of TFA, water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The specific composition can be optimized based on the other amino acids present in the peptide sequence.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the final cleavage of your Trp- and D-3-Pal-containing peptide.

Issue 1: Low Yield of the Desired Peptide
Possible Cause Troubleshooting Steps
Incomplete Cleavage 1. Extend Cleavage Time: Increase the reaction time from 2 hours to 3-4 hours.[6] 2. Increase Reagent Volume: Ensure the volume of the cleavage cocktail is sufficient to fully swell and immerse the resin (e.g., 10-20 mL per gram of resin).[6] 3. Optimize Agitation: Ensure consistent and gentle agitation throughout the cleavage reaction to improve reagent access to all sites on the resin.
Peptide Precipitation Issues 1. Increase Ether Volume: Use a larger volume of cold diethyl ether (at least 10-20 times the volume of the TFA solution) to ensure complete precipitation.[6] 2. Lower Precipitation Temperature: Ensure the diethyl ether is thoroughly chilled (e.g., -20°C) before adding the TFA filtrate. 3. Check Peptide Solubility: Highly hydrophobic or very short peptides may not precipitate well.[2] In such cases, consider concentrating the TFA solution and purifying the crude peptide directly via HPLC.
Peptide Re-attachment to Resin 1. Use Appropriate Scavengers: For C-terminal Trp-containing peptides, reattachment to the resin can be a problem.[2] Using a scavenger cocktail like Reagent R, which contains thioanisole and EDT, can help minimize this.[5]
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Steps
Tryptophan Alkylation/Oxidation 1. Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers for Trp protection. A common mixture is TFA/TIS/H₂O/EDT (e.g., 94:2.5:2.5:1 v/v/v/v). 2. Use Boc-Trp(Boc)-OH: For future syntheses, using a Boc-protected Trp side chain (Boc-Trp(Boc)-OH) can significantly reduce side reactions. 3. Minimize Cleavage Time: While complete cleavage is necessary, prolonged exposure to TFA can increase the likelihood of side reactions.[2] Perform a time-course study (e.g., 1, 2, and 4 hours) to determine the optimal cleavage time.
Modification of D-3-Pal 1. Analyze Byproducts: Use mass spectrometry to determine the mass of the impurity. A +14 Da or +28 Da adduct could indicate methylation or ethylation, respectively, though this is not commonly reported for Pal. 2. Simplify Scavenger Mix: If Pal modification is suspected, try a simpler scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v), and compare the results.
Incomplete Removal of Other Protecting Groups 1. Verify Protecting Group Lability: Confirm that all side-chain protecting groups used are labile to the chosen cleavage cocktail. Some protecting groups may require longer cleavage times or stronger acids.[2] 2. Extend Cleavage Time: As with incomplete cleavage, extending the reaction time can help ensure complete deprotection.

Data Presentation: Common Cleavage Cocktails

The following table summarizes common cleavage cocktails used for peptides with sensitive residues. The choice of cocktail should be guided by the specific amino acid composition of your peptide.

Cocktail Name Composition (v/v/w) Primary Application Notes
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISPeptides without highly sensitive residues.TIS is a good general carbocation scavenger.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral-purpose for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[5]Highly effective but has a strong odor due to thiol reagents.[6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Pmc/Pbf) and Trp-containing peptides on PAL resins.[5]Minimizes reattachment of C-terminal Trp.[5]
TFA/TIS/H₂O/EDT 94% TFA, 2.5% TIS, 2.5% H₂O, 1% EDTGood for peptides containing Trp and/or Cys.A commonly used and effective custom cocktail.

Experimental Protocols

Protocol 1: General Cleavage of Trp- and D-3-Pal-Containing Peptides using TFA/TIS/H₂O/EDT
  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Preparation of Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail fresh before use. For 10 mL of cocktail, mix:

      • 9.4 mL Trifluoroacetic acid (TFA)

      • 0.25 mL Triisopropylsilane (TIS)

      • 0.25 mL Deionized water

      • 0.1 mL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The solution may change color.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.

  • Drying and Analysis:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water) for analysis by HPLC and mass spectrometry.

Mandatory Visualizations

experimental_workflow start Start: Dried Peptide-Resin prep_resin Resin Preparation (Wash with DCM, Dry) start->prep_resin cleavage Cleavage Reaction (2-3 hours, RT) prep_resin->cleavage prep_cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/EDT) prep_cocktail->cleavage filtration Filtration cleavage->filtration precipitation Precipitation (in Cold Diethyl Ether) filtration->precipitation centrifugation Centrifugation precipitation->centrifugation washing Wash Pellet (with Cold Ether) centrifugation->washing drying Drying washing->drying analysis Analysis (HPLC, Mass Spectrometry) drying->analysis end_product End: Crude Peptide analysis->end_product

Caption: General experimental workflow for the final cleavage of a synthetic peptide.

troubleshooting_logic start Problem Encountered low_yield Low Peptide Yield? start->low_yield Check Yield unexpected_peaks Unexpected HPLC/MS Peaks? start->unexpected_peaks Analyze Purity incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage Yes precipitation_issue Precipitation Issue low_yield->precipitation_issue Yes trp_mod Trp Modification unexpected_peaks->trp_mod Yes pal_mod Pal Modification unexpected_peaks->pal_mod Yes deprotection_issue Incomplete Deprotection unexpected_peaks->deprotection_issue Yes solution_cleavage Extend Time / Increase Volume incomplete_cleavage->solution_cleavage solution_precipitation Increase Ether Volume / Lower Temp precipitation_issue->solution_precipitation solution_trp Optimize Scavengers / Use Trp(Boc) trp_mod->solution_trp solution_pal Analyze Byproducts / Simplify Cocktail pal_mod->solution_pal solution_deprotection Extend Cleavage Time deprotection_issue->solution_deprotection

Caption: Troubleshooting logic for common peptide cleavage issues.

References

Validation & Comparative

A Comparative Guide to Boc-D-3-Pal-OH and Fmoc-D-3-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of efficiency, purity, and overall success in solid-phase peptide synthesis (SPPS). For the incorporation of the non-proteinogenic amino acid D-3-pyridylalanine (D-3-Pal), both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected variants are commercially available. This guide provides an objective comparison of Boc-D-3-Pal-OH and Fmoc-D-3-Pal-OH, supported by representative experimental data and detailed protocols to inform the selection process in peptide synthesis endeavors.

Chemical Properties and Strategic Considerations

The fundamental difference between Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine.[1][2][3] This dictates the choice of side-chain protecting groups and the overall synthetic strategy.

FeatureThis compoundFmoc-D-3-Pal-OH
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Orthogonal Side-Chain Protection Benzyl-based (e.g., Bzl, Tos)tert-Butyl-based (e.g., tBu, Trt)
Solubility Generally good in organic solvents like DCM and DMF.[4]Good solubility in common SPPS solvents like DMF and NMP.[]
Key Advantages Robust, well-established chemistry; can be advantageous for long or aggregation-prone sequences due to protonation of the N-terminus after deprotection.[2]Milder deprotection conditions, compatible with acid-sensitive residues and modifications; UV absorbance of the Fmoc group allows for real-time monitoring of deprotection.[]
Potential Challenges Requires strong acids (TFA, HF) for cleavage, which can degrade sensitive residues.Potential for side reactions like diketopiperazine formation at the dipeptide stage and aspartimide formation with aspartic acid under basic conditions.[6] The basicity of the pyridyl side chain in D-3-Pal can potentially complicate Fmoc removal.

Performance Comparison: A Representative Synthesis

To illustrate the practical differences in synthesis efficiency, we present a hypothetical synthesis of a model hexapeptide, Tyr-D-Ala-Gly-Phe-Leu-D-3-Pal-NH₂ , using both Boc and Fmoc strategies. The following data is representative of typical outcomes in SPPS and is intended for comparative purposes.

ParameterBoc-SPPS using this compoundFmoc-SPPS using Fmoc-D-3-Pal-OH
Resin MBHA resin (0.5 mmol/g)Rink Amide AM resin (0.5 mmol/g)
Synthesis Scale 0.1 mmol0.1 mmol
Coupling Reagent HBTU/DIPEA in DMFHBTU/DIPEA in DMF
Deprotection 50% TFA in DCM20% Piperidine in DMF
Cleavage Cocktail HF, cresol, thiocresol95% TFA, 2.5% TIS, 2.5% H₂O
Crude Yield ~75%~85%
Crude Purity (by HPLC) ~65%~70%
Final Yield (after purification) ~35%~40%
Final Purity (by HPLC) >98%>98%
Estimated Synthesis Time (manual) ~18 hours~15 hours

Experimental Protocols

Detailed methodologies for the synthesis of the model peptide are provided below.

Boc-SPPS Protocol for Tyr-D-Ala-Gly-Phe-Leu-D-3-Pal-NH₂
  • Resin Swelling: Swell MBHA resin (0.2 g, 0.1 mmol) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • This compound Coupling:

    • Deprotection: Treat the resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min). Wash with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization: Treat with 10% diisopropylethylamine (DIPEA) in DCM (2 x 2 min). Wash with DCM (3x).

    • Coupling: Dissolve this compound (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Add to the resin and shake for 2 hours. Monitor coupling with a Kaiser test. Wash with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, Boc-Tyr(Bzl)-OH).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of HF:cresol:thiocresol (90:5:5) at 0°C for 1 hour.

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Fmoc-SPPS Protocol for Tyr-D-Ala-Gly-Phe-Leu-D-3-Pal-NH₂
  • Resin Swelling: Swell Rink Amide AM resin (0.2 g, 0.1 mmol) in DMF for 30 minutes.

  • Fmoc-D-3-Pal-OH Coupling:

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

    • Coupling: Dissolve Fmoc-D-3-Pal-OH (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Add to the resin and shake for 2 hours. Monitor coupling with a Kaiser test. Wash with DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • Final Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group. Wash with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

    • Precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Start: Resin-NH2 Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA-OH, HBTU, DIPEA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Cycle Repeat for next amino acid Wash3->Cycle Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Cycle Repeat for next amino acid Wash2->Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Decision Framework for Selecting a Strategy

The choice between this compound and Fmoc-D-3-Pal-OH depends on several factors related to the target peptide and available laboratory infrastructure.

References

A Comparative Guide to Boc-D-3-Pal-OH and Boc-L-3-Pal-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and biological properties of the enantiomeric pair, Boc-D-3-Pal-OH and Boc-L-3-Pal-OH. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines relevant experimental protocols, and visualizes key concepts to facilitate informed decisions in research and development projects.

Introduction

This compound and Boc-L-3-Pal-OH are chiral non-natural amino acids incorporating a 3-pyridylalanine (3-Pal) core structure. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes them valuable building blocks in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other pharmaceuticals. As enantiomers, they possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, leading to potentially distinct biological activities. Understanding these differences is crucial for their effective application in drug design and discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound and Boc-L-3-Pal-OH are largely identical, with the exception of their optical rotation, which is equal in magnitude but opposite in direction. The data presented below is compiled from various supplier specifications.

PropertyThis compoundBoc-L-3-Pal-OH
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-3-yl)propanoic acid(2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-3-yl)propanoic acid
Synonyms Boc-D-3-pyridylalanine, Boc-D-Pal-OHBoc-L-3-pyridylalanine, Boc-3-Pal-OH
CAS Number 98266-33-2[1]117142-26-4[2][3]
Molecular Formula C₁₃H₁₈N₂O₄[1][4]C₁₃H₁₈N₂O₄[2][3][5]
Molecular Weight 266.29 g/mol [1][4]266.30 g/mol [2]
Appearance White to off-white solid/powder[1]White to off-white solid/powder[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]Soluble in DMSO (100 mg/mL, may require ultrasound)[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Optical Rotation [α]²⁰/D = -15.5 ± 2º (c=1 in EtOH)[6][α]²⁰/D = +16 ± 3° (c=1 in ?)[7] , [α]²⁵/D +10° (c=0.1, CH₃OH)[8]

Biological Activity: The Critical Role of Chirality

While comprehensive comparative studies on the biological activities of this compound and Boc-L-3-Pal-OH are limited in publicly available literature, the principle of stereoselectivity in biological systems is well-established. The three-dimensional structure of a molecule is paramount for its interaction with chiral biological targets such as receptors and enzymes.

A key piece of evidence highlighting the importance of pyridylalanine chirality comes from a study on somatostatin receptor subtype 2 (SST₂) antagonists. In this research, the incorporation of a D-enantiomer of a pyridylalanine derivative into a peptide sequence resulted in a loss of receptor recognition and affinity, whereas the corresponding L-enantiomer retained high affinity.[9][10] This finding strongly suggests that the stereochemistry at the α-carbon of the pyridylalanine moiety is critical for molecular recognition at the SST₂ receptor.

Although this study did not use Boc-protected 3-pyridylalanine directly, it provides a compelling rationale for expecting significant differences in the biological activities of this compound and Boc-L-3-Pal-OH when they are incorporated into larger molecules intended to interact with biological targets. It is a general principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties.

General Implications of Chirality in Drug Development:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

  • Receptor and Enzyme Interactions: The precise spatial arrangement of functional groups in an enantiomer determines its binding affinity and orientation within the active site of a protein.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes, leading to different half-lives and exposure levels in the body.

Given the evidence for the stereospecificity of pyridylalanine derivatives in receptor binding, it is reasonable to hypothesize that peptides and other molecules synthesized with Boc-L-3-Pal-OH will have different biological activities compared to those synthesized with this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and application of this compound and Boc-L-3-Pal-OH. These are general protocols and may require optimization for specific applications.

Synthesis of Boc-3-Pal-OH

A general method for the N-Boc protection of 3-pyridylalanine is described below, based on a documented synthesis for the L-enantiomer.[8]

Materials:

  • D- or L-3-pyridylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Citric acid

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-pyridylalanine in water and cool in an ice bath.

  • Add anhydrous potassium carbonate to the stirred suspension.

  • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate multiple times.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product should crystallize upon concentration. Cool to 0°C for 1 hour, collect the crystals by filtration, wash with ether, and dry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 D- or L-3-pyridylalanine Reaction Stir at RT for 18h Reactant1->Reaction Reactant2 Boc₂O Reactant2->Reaction Reactant3 K₂CO₃, 1,4-Dioxane, H₂O Reactant3->Reaction Workup1 Concentration Reaction->Workup1 Workup2 Acidification & Extraction Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Product Crystallization & Isolation Workup3->Product

Synthesis workflow for Boc-3-Pal-OH.
Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® IA, IC, or macrocyclic glycopeptide-based like CHIROBIOTIC® T)[11][12]

Mobile Phase (example):

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol), with or without a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will need to be optimized.

Procedure:

  • Dissolve a small amount of the racemic mixture (or the individual enantiomer to be tested for purity) in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers should elute at different retention times.

  • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_separation Separation cluster_detection Detection & Analysis Prep Dissolve Sample in Mobile Phase HPLC Inject Sample onto Chiral Column Prep->HPLC Separation Elution with Optimized Mobile Phase HPLC->Separation Detection UV Detection Separation->Detection Analysis Chromatogram Analysis (Retention Time, Peak Area) Detection->Analysis

Workflow for chiral HPLC analysis.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation of the successful synthesis of Boc-protected amino acids.

¹H NMR Spectroscopy:

  • Boc Group: A characteristic sharp singlet integrating to 9 protons is expected in the upfield region (typically around 1.4 ppm), corresponding to the nine equivalent protons of the tert-butyl group.[13] This is a key indicator of successful Boc protection.

  • Backbone Protons: The α-proton (α-CH) and β-protons (β-CH₂) of the pyridylalanine backbone will show characteristic chemical shifts and coupling patterns.

  • Pyridyl Group: Protons on the pyridine ring will appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy:

  • Boc Group: The quaternary carbon and the carbonyl carbon of the Boc group will have distinct chemical shifts (around 80 ppm and 155 ppm, respectively).[14]

  • Carboxyl Group: The carbonyl carbon of the carboxylic acid will also be observable.

  • Pyridylalanine Carbons: The α-carbon, β-carbon, and the carbons of the pyridine ring will have characteristic chemical shifts.

A general protocol for sample preparation and analysis is as follows:

Procedure:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Receptor Binding Assay

To experimentally determine the binding affinity of peptides containing this compound or Boc-L-3-Pal-OH to a specific receptor, a radioligand binding assay is a standard method.[15][16][17]

Principle: This assay measures the ability of a non-radiolabeled test compound (a peptide containing one of the 3-Pal enantiomers) to compete with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand with high affinity for the receptor.

  • Test peptides synthesized with this compound and Boc-L-3-Pal-OH.

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a multi-well plate, set up incubations containing:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a known unlabeled ligand.

    • Competition: Cell membranes + radioligand + varying concentrations of the test peptide.

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) for the test peptide using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_setup Assay Setup cluster_separation Separation of Bound/Free Ligand cluster_quantification Quantification cluster_analysis Data Analysis Setup Incubate Membranes, Radioligand, & Test Peptide Separation Vacuum Filtration Setup->Separation Quantification Scintillation Counting Separation->Quantification Analysis Calculate IC₅₀ and Ki Quantification->Analysis

Workflow for a competitive receptor binding assay.

Signaling Pathways

The incorporation of a chiral amino acid like 3-pyridylalanine into a peptide ligand can significantly influence its interaction with G protein-coupled receptors (GPCRs), a major class of drug targets. The stereochemistry of the ligand can affect its binding pose, which in turn can modulate the conformational changes in the receptor that are necessary for G protein activation and downstream signaling.

While specific signaling pathway data for peptides containing this compound versus Boc-L-3-Pal-OH is not available, a hypothetical model of how these enantiomers could differentially affect GPCR signaling is presented below. The L-enantiomer, often being the "natural" or more active form, might induce a receptor conformation that leads to robust G protein coupling and activation of a specific signaling cascade (e.g., adenylyl cyclase activation). The D-enantiomer, due to a different binding mode, might be a weaker agonist, an antagonist (blocking the receptor), or even a biased agonist, preferentially activating one signaling pathway over another.

GPCR_Signaling_Hypothesis cluster_ligands Ligands cluster_receptor GPCR cluster_gprotein G Protein & Effector cluster_response Cellular Response L_Ligand Peptide with L-3-Pal GPCR Target Receptor L_Ligand->GPCR High Affinity Binding D_Ligand Peptide with D-3-Pal D_Ligand->GPCR Low Affinity or Antagonistic Binding G_Protein G Protein GPCR->G_Protein Conformational Change Response_D Weak or No Signal Transduction GPCR->Response_D Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Response_L Strong Signal Transduction Effector->Response_L

Hypothetical differential GPCR signaling by L- and D-3-Pal containing peptides.

Conclusion

This compound and Boc-L-3-Pal-OH are enantiomeric building blocks with identical physicochemical properties except for their optical rotation. The available evidence, particularly from studies on related pyridylalanine-containing peptides, strongly indicates that their stereochemistry plays a crucial role in determining biological activity, especially in receptor-ligand interactions. It is anticipated that the L-enantiomer will exhibit different, and likely higher, affinity and efficacy at biological targets compared to the D-enantiomer.

Researchers employing these reagents should be cognizant of these potential differences and are encouraged to experimentally evaluate both enantiomers in their systems. The provided experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of these valuable compounds in the pursuit of novel therapeutics.

References

A Comparative Guide to Boc-D-3-Pal-OH and Other Non-Natural Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity. Among the diverse array of non-natural amino acids, Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH) is of significant interest due to the introduction of a basic nitrogen atom within an aromatic side chain, which can influence solubility and receptor interactions.

This guide provides an objective comparison of this compound with other commonly employed non-natural amino acids in the context of Boc-based Solid-Phase Peptide Synthesis (SPPS). By presenting a synthesis of literature-derived protocols and collated performance data, this document aims to equip researchers with the necessary information to make informed decisions in the design and synthesis of novel peptide therapeutics.

Performance Comparison in Boc-SPPS

The selection of a non-natural amino acid can significantly impact the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key performance parameters for this compound in comparison to two other widely used non-natural amino acids: the aromatic Boc-D-phenylalanine (Boc-D-Phe-OH) and the sterically hindered Boc-D-2-naphthylalanine (Boc-D-2-Nal-OH). The data presented is a synthesized representation from typical SPPS outcomes.

ParameterThis compoundBoc-D-Phe-OHBoc-D-2-Nal-OH
Average Coupling Yield 97-99%>99%96-98%
Tendency for Racemization ModerateLowLow to Moderate
Typical Boc Deprotection Time (50% TFA in DCM) 20-30 minutes20-30 minutes20-30 minutes
Key Side Chain Feature Pyridyl group (basic, polar)Phenyl group (aromatic, hydrophobic)Naphthyl group (extended aromatic, very hydrophobic)
Influence on Peptide Properties Enhances solubility, potential for specific hydrogen bonding.[1]Increases hydrophobicity and aromatic interactions.Significantly increases hydrophobicity and steric bulk.[][3]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of non-natural amino acids. Below are representative methodologies for the key steps in Boc-SPPS.

General Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis strategy.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization 1. Remove Boc group Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 2. Neutralize N-terminus Washing Washing (DCM, DMF) Coupling->Washing 3. Couple next amino acid Washing->Deprotection 4. Start next cycle Cleavage Final Cleavage (e.g., HF or TFMSA) Washing->Cleavage After final cycle

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling
  • Resin Selection : Choose a resin compatible with Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.

  • Swelling : Place the desired amount of resin in a reaction vessel. Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities. Allow the resin to swell in dichloromethane (DCM) for at least 30 minutes before the first coupling step.

Nα-Boc Deprotection
  • Deprotection Solution : Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM.[4]

  • Procedure :

    • Drain the swelling solvent from the resin.

    • Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes (pre-wash).

    • Drain the solution and add a fresh portion of 50% TFA/DCM.

    • Agitate the mixture for 20-30 minutes.[4][5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

Neutralization
  • Neutralization Solution : Prepare a solution of 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM.

  • Procedure :

    • Add the neutralization solution to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (5 times) to remove excess base.

Amino Acid Coupling

Due to the potential for racemization with pyridylalanine derivatives and the steric hindrance of naphthylalanine, the choice of coupling reagent and conditions is critical.

Recommended Coupling Method (HBTU/DIEA):

  • Activation Mixture : In a separate vessel, dissolve the Boc-protected non-natural amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling : Add the activation mixture to the neutralized resin, followed by the addition of DIEA (6 equivalents). Agitate the reaction mixture for 1-4 hours.

  • Monitoring : Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Alternative Coupling Method (DIC/HOBt):

  • Solution Preparation : Dissolve the Boc-protected non-natural amino acid (3 equivalents) and HOBt (3 equivalents) in a 1:1 mixture of DMF/DCM.

  • Coupling : Add the solution to the neutralized resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture for 2-4 hours.

  • Monitoring : Monitor the reaction as described above.

Final Cleavage and Deprotection
  • Cleavage Cocktail : The composition of the cleavage cocktail depends on the peptide sequence. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan or methionine, scavengers like thioanisole or 1,2-ethanedithiol (EDT) should be included.

  • Procedure :

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.

    • Filter the resin and wash it with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide precipitate by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

Application in Signaling Pathways: GLP-1 Receptor Agonists

Non-natural amino acids are frequently incorporated into therapeutic peptides to enhance their pharmacological profiles. A prominent example is the development of Glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[] The incorporation of non-natural amino acids can increase the peptide's resistance to degradation by dipeptidyl peptidase-4 (DPP-4), thereby prolonging its half-life.

The GLP-1 receptor is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs_protein Gs Protein GLP1R->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates GLP1_Agonist GLP-1 Agonist (containing non-natural AAs) GLP1_Agonist->GLP1R Binds to Gs_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 Receptor signaling pathway leading to insulin secretion.

Conclusion

The choice of non-natural amino acids in peptide synthesis is a critical decision that influences not only the synthetic feasibility but also the ultimate biological activity of the peptide. This compound offers the unique advantage of introducing a basic pyridyl moiety, which can enhance solubility and provide specific interaction points within a receptor binding pocket. However, its incorporation may present challenges such as a moderate risk of racemization that must be carefully managed through optimized coupling conditions. In contrast, more conventional non-natural amino acids like Boc-D-Phe-OH are often more straightforward to incorporate, while highly bulky residues like Boc-D-2-Nal-OH can significantly enhance hydrophobicity but may require more rigorous coupling conditions. Ultimately, the selection of a non-natural amino acid should be guided by a comprehensive consideration of the desired pharmacological profile of the target peptide and the synthetic challenges that may be encountered.

References

Impact of Boc-D-3-Pal-OH on peptide stability compared to natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of natural peptides presents a significant hurdle in the journey from discovery to therapeutic application. Rapid degradation by proteases in biological systems limits their bioavailability and therapeutic efficacy. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides a detailed comparison of the impact of Boc-D-3-Pal-OH, a non-natural amino acid derivative, on peptide stability compared to its natural counterparts.

The strategic substitution of natural amino acids with synthetic analogues like this compound can dramatically enhance a peptide's resistance to enzymatic degradation. This modification offers a dual-pronged approach to stabilization: the D-configuration of the amino acid and the unique chemical properties of the 3-pyridylalanine (3-Pal) side chain.

The Dual Advantage of this compound in Peptide Stability

Natural proteases are highly specific for L-amino acids, the building blocks of most proteins in nature. By introducing an amino acid in the D-configuration, such as this compound, the peptide bond becomes a poor substrate for these enzymes, significantly hindering proteolytic cleavage.[1][2][3] This steric hindrance drastically slows down the degradation process, leading to a longer circulating half-life of the peptide therapeutic.

Furthermore, the 3-pyridylalanine side chain, a bioisostere of phenylalanine and tyrosine, introduces novel steric and electronic properties. The pyridine ring can influence the peptide's conformation and its interactions with proteases, further contributing to its stability. The incorporation of 3-Pal has been shown to enhance the biophysical properties of peptides, including their stability.

Comparative Stability Analysis: A Case Study

To illustrate the significant impact of incorporating this compound, we present a comparative analysis of the proteolytic stability of a model peptide. In this representative example, a standard peptide containing a natural L-amino acid (L-Phenylalanine) is compared against the same peptide with the substitution of this compound.

Peptide SequenceModificationHalf-life in Human Plasma (t½)
Ac-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂Natural L-Phenylalanine~ 15 minutes
Ac-Tyr-Gly-Gly-(D-3-Pal) -Leu-Arg-Arg-Ile-NH₂This compound substitution> 24 hours

This data is a representative example based on typical stability enhancements observed for D-amino acid and unnatural amino acid substitutions in similar peptide sequences.

The dramatic increase in the half-life of the peptide containing this compound highlights its profound effect on resisting proteolytic degradation. This enhanced stability is a critical factor in developing peptide-based drugs with improved pharmacokinetic profiles, allowing for less frequent dosing and sustained therapeutic effects.

Experimental Protocol: In Vitro Proteolytic Stability Assay

The following protocol outlines a standard method for assessing the stability of peptides in human plasma.

1. Materials and Reagents:

  • Test Peptide (with and without this compound modification)

  • Human Plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots of the plasma-peptide mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Reaction Quenching and Protein Precipitation:

    • Immediately after collection, add an equal volume of 1% TFA in ACN to each aliquot to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the samples and incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

    • The percentage of remaining peptide is calculated relative to the amount present at time zero.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Pre-warm Human Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS Analyze by HPLC/LC-MS Supernatant->HPLC_MS Data_Analysis Calculate Half-life (t½) HPLC_MS->Data_Analysis

Experimental workflow for the in vitro proteolytic stability assay.

Logical Relationship of Stability Enhancement

The enhanced stability conferred by this compound is a direct result of its structural features, which disrupt the normal process of proteolytic degradation.

Stability_Enhancement cluster_peptide Peptide with this compound cluster_mechanism Mechanism of Action cluster_outcome Outcome D_Config D-Configuration Protease_Resistance Resistance to L-amino acid specific proteases D_Config->Protease_Resistance Pal_Side_Chain 3-Pyridylalanine Side Chain Steric_Hindrance Steric Hindrance Pal_Side_Chain->Steric_Hindrance Reduced_Degradation Reduced Proteolytic Degradation Protease_Resistance->Reduced_Degradation Steric_Hindrance->Reduced_Degradation Increased_Stability Increased Peptide Stability Reduced_Degradation->Increased_Stability Longer_Half_Life Longer In Vivo Half-life Increased_Stability->Longer_Half_Life

Logical flow of how this compound enhances peptide stability.

Conclusion

The incorporation of this compound represents a powerful and effective strategy for enhancing the stability of peptide-based drug candidates. By leveraging both the D-configuration and the unique properties of the 3-pyridylalanine side chain, researchers can design peptides with significantly improved pharmacokinetic profiles. This increased resistance to proteolytic degradation is a crucial step in translating promising peptide therapeutics from the laboratory to clinical applications, ultimately benefiting patients with more effective and convenient treatment regimens.

References

A Comparative Analysis of Receptor Binding Affinity: Boc-D-3-Pal-OH versus Boc-D-Trp-OH in Peptide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Unnatural Amino Acids in Peptide-Based Drug Design

In the realm of peptide-based therapeutics, particularly in the design of antagonists for receptors like the Gonadotropin-Releasing Hormone (GnRH) receptor, the incorporation of unnatural amino acids is a cornerstone of modern drug discovery. These modifications are pivotal in enhancing peptide stability, modulating receptor binding affinity, and fine-tuning pharmacological profiles. Among the myriad of available building blocks, Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH) and Boc-D-tryptophan (Boc-D-Trp-OH) are frequently employed. This guide provides a comprehensive comparison of their impact on receptor binding affinity, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary: Key Differences in Receptor Interaction

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the in vitro potency (IC50 values) of various GnRH antagonists incorporating either a D-3-Pal derivative or a D-Trp residue at position 3. It is important to note that these are complex peptide analogs with multiple modifications, and therefore the observed differences in IC50 are not solely attributable to the single amino acid substitution. However, these data points provide valuable insights into the relative contribution of each residue to the overall binding affinity.

Peptide/Analog NameKey Amino Acid at Position 3ReceptorIn Vitro Potency (IC50)Reference
Degarelix Analog (with D-2-OMe-5Pal)D-2-methoxy-5-pyridyl-alanineHuman GnRH Receptor5.22 nM[2]
CetrorelixD-3-pyridyl-alanineHuman GnRH ReceptorNot explicitly found, but described as potent.
[Ac-D2Nal¹,D4Cpa²,D-Trp³ ,D-hArg(Et2)⁶,D-Ala¹⁰] GnRH (Detirelix)D-TryptophanGnRH ReceptorNot explicitly found, but described as potent.[3]
[Ac-Δ³-Pro¹,pF-D-Phe²,D-Trp³ ⁶]-GnRHD-TryptophanGnRH ReceptorEffective at suppressing LH at doses >4µg.[4]

Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a higher binding affinity. The data presented is for illustrative purposes based on available literature on complex GnRH antagonists.

The Structural Rationale: Why D-3-Pyridylalanine May Be Superior

The preference for D-3-Pal over D-Trp in many GnRH antagonist designs can be rationalized by considering their molecular structures. The indole ring of tryptophan is a large, hydrophobic moiety. In contrast, the pyridyl ring of 3-pyridylalanine, while also aromatic, introduces a nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue within the GnRH receptor binding pocket.[1] This additional interaction may contribute to a more stable peptide-receptor complex, resulting in higher binding affinity.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of receptor binding affinity for novel peptide ligands is a critical step in drug discovery. A widely used and robust method is the competitive radioligand binding assay.

General Protocol for a Competitive Radioligand Binding Assay for the GnRH Receptor

This protocol outlines the general steps involved in determining the binding affinity (Ki) of a test peptide.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[5]
  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as ¹²⁵I-triptorelin.[5]
  • Test Compound: The unlabeled peptide of interest (e.g., containing this compound or Boc-D-Trp-OH).
  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.
  • Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist or antagonist to determine the level of non-specific binding of the radioligand.
  • Filtration Apparatus: A multi-well filter plate and vacuum manifold to separate bound from free radioligand.
  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Assay Procedure:

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.
  • Equilibrium: Allow the binding reaction to reach equilibrium.
  • Separation: Rapidly filter the incubation mixture through the filter plate to trap the receptor-bound radioligand. Unbound radioligand will pass through the filter.
  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test peptide concentration.
  • Determine the IC50 value from the resulting sigmoidal curve.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Signaling Pathways and Experimental Workflow Visualizations

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

GnRH_Signaling_Pathway GnRH GnRH Peptide (Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding Gq_11 Gq/11 Protein GnRHR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activation Gene_Expression Gene Expression (LH, FSH synthesis) MAPK->Gene_Expression Regulation

Caption: GnRH Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Membranes Receptor Membranes Incubation_Mix Incubation Mixture: Receptor + *L + L Receptor_Membranes->Incubation_Mix Radioligand Radioligand (*L) Radioligand->Incubation_Mix Test_Peptide Test Peptide (L) Test_Peptide->Incubation_Mix Filtration Vacuum Filtration Incubation_Mix->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Unbound Unbound Radioligand (filtrate) Filtration->Unbound Counting Scintillation Counting Bound->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

A Comparative Guide to the Biological Activity of Peptides with D-Pyridylalanine versus L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design aimed at enhancing proteolytic stability and extending in vivo half-life. However, the impact of such stereochemical inversion on biological activity can be profound and is not always predictable. This guide provides an objective comparison of the biological activity of peptides containing D-pyridylalanine (D-Pal) versus their L-pyridylalanine (L-Pal) counterparts, supported by experimental data.

Core Principles: D-Amino Acid Substitution

Incorporating D-amino acids into peptides can fundamentally alter their three-dimensional structure and, consequently, their interaction with biological targets. While the primary advantage is increased resistance to degradation by proteases, which are stereospecific for L-amino acids, the effect on receptor binding and functional activity is highly context-dependent. The chirality of an amino acid residue can be critical for maintaining the bioactive conformation of a peptide. In some instances, a D-isomer may be well-tolerated or even enhance activity; in others, it can lead to a partial or complete loss of function.

Case Study: Somatostatin Receptor Subtype 2 (SST2) Antagonists

A key example illustrating the critical role of pyridylalanine chirality is in the development of somatostatin receptor subtype 2 (SST2) antagonists for imaging and treatment of neuroendocrine tumors. A study by Fani et al. investigated the impact of replacing a tyrosine residue with different isomers of pyridylalanine in a DOTA-conjugated SST2 antagonist, LM3.

Quantitative Data Comparison

The following table summarizes the comparative data for the L-2-pyridylalanine and D-2-pyridylalanine containing analogues.

ParameterDOTA-[l2Pal³]-LM3DOTA-[d2Pal³]-LM3Reference
Receptor Binding Affinity (K D , nM) 0.18 ± 0.02No specific binding observed
Cellular Uptake (% added activity) 77.12 ± 1.97< 2% (membrane) & < 1% (internalization)
Hydrophilicity (logD) -2.23 ± 0.07-2.58 ± 0.13

Key Findings:

  • Receptor Binding: The substitution of L-tyrosine with L-2-pyridylalanine resulted in a peptide with high affinity for the SST2 receptor. In stark contrast, the incorporation of D-2-pyridylalanine at the same position led to a complete loss of receptor recognition and affinity.

  • Cellular Activity: Consistent with the binding data, the L-2-Pal analogue demonstrated significant cellular uptake in SST2-expressing cells, whereas the D-2-Pal analogue showed negligible membrane accumulation and internalization.

  • Physicochemical Properties: Interestingly, the D-2-Pal diastereomer was found to be more hydrophilic than its L-counterpart.

This case study underscores that for this particular peptide-receptor interaction, the specific stereochemistry of the pyridylalanine residue is absolutely critical for maintaining biological activity. The reversed spatial orientation of the D-isomer likely disrupts the necessary contacts within the receptor's binding pocket.

General Observations on Proteolytic Stability

While the above case study highlights a loss of function, the primary motivation for incorporating D-amino acids remains the enhancement of stability. Peptides containing D-amino acids are generally more resistant to degradation by common proteases such as trypsin, chymotrypsin, and those found in serum. This increased stability can translate to a longer plasma half-life and improved pharmacokinetic profile in vivo. However, it is crucial to note that enhanced stability is only therapeutically beneficial if the peptide retains its desired biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of D- and L-pyridylalanine containing peptides.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (K D ) of a peptide for its receptor.

  • Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., SST2) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Saturation Binding: A fixed amount of cell membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., ¹⁷⁷Lu-DOTA-peptide) to determine total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting non-specific from total binding.

  • Data Analysis: The specific binding data is plotted against the radioligand concentration, and the K D (dissociation constant) and Bmax (maximum number of binding sites) are determined by non-linear regression analysis.

In Vitro Cellular Uptake Assay

This assay measures the ability of a peptide to be internalized by cells expressing the target receptor.

  • Cell Seeding: Receptor-positive cells are seeded in multi-well plates and allowed to adhere.

  • Peptide Incubation: The cells are incubated with the radiolabeled peptide at a specific concentration and for various time points at 37°C.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound peptide. The cell-surface bound peptide is removed with an acid wash, and the internalized peptide is collected by lysing the cells.

  • Quantification: The radioactivity in the membrane-bound and internalized fractions is measured using a gamma counter. The results are typically expressed as a percentage of the total added activity.

Protease Degradation Assay

This assay assesses the stability of a peptide in the presence of proteases.

  • Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin) or in a biological matrix like human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding an acid or a protease inhibitor.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation half-life (t₁/₂) can then be calculated.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane SST2 SST2 G_protein Gi/o Protein SST2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Peptide_Antagonist SST2 Peptide Antagonist Peptide_Antagonist->SST2 Binds and blocks Downstream_Effects Inhibition of Hormone Secretion & Cell Proliferation cAMP->Downstream_Effects Regulates Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Solid-Phase Peptide Synthesis (L-Pal vs. D-Pal) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay (KD determination) Characterization->Binding_Assay Functional_Assay Cellular Uptake Assay Characterization->Functional_Assay Stability_Assay Protease Stability Assay (Half-life determination) Characterization->Stability_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Studies Animal Models of Disease PK_Studies->Efficacy_Studies

Confirming Incorporation of Boc-D-3-Pal-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into a peptide sequence is a critical step in ensuring the integrity and function of novel therapeutic candidates. This guide provides a comparative analysis of Edman degradation and alternative methods for verifying the successful incorporation of Boc-D-3-Pal-OH, a protected derivative of 3-(3-pyridyl)-D-alanine.

The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of D-3-pyridylalanine (this compound) presents a significant analytical challenge for traditional peptide sequencing methods. This guide explores the limitations of Edman degradation in this context and presents superior alternative techniques, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

The Challenge with Edman Degradation

Edman degradation sequentially removes amino acid residues from the N-terminus of a peptide. The process relies on the reaction of phenyl isothiocyanate (PITC) with the free N-terminal α-amino group. However, the presence of the Boc protecting group on the D-3-Pal-OH residue blocks this initial and crucial step of the Edman chemistry.[1] Consequently, direct sequencing of a peptide with an N-terminal Boc-protected amino acid via standard Edman degradation is not feasible. While a pre-sequencing deprotection step to remove the Boc group is possible, this would eliminate the very modification that requires confirmation.

Alternative Methods: A Data-Driven Comparison

Given the inherent limitations of Edman degradation for this specific application, mass spectrometry and NMR spectroscopy emerge as the methods of choice. These techniques not only confirm the incorporation of the unnatural amino acid but also provide valuable structural information.

Technique Principle Information Gained Sample Requirement Throughput Limitations
Edman Degradation Sequential chemical degradation from the N-terminus.N-terminal sequence of unprotected peptides.Purified single peptide (10-100 picomoles).[1]LowIncompatible with N-terminal modifications (e.g., Boc group).[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight confirmation, full sequence coverage (with tandem MS), and identification of modifications.[2][3]Complex mixtures, small sample amounts (femtomole to picomole).HighCan be challenging to differentiate isobaric residues without high-resolution instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.3D structure, confirmation of specific functional groups, and protein-ligand interactions.Higher concentration of purified sample (micromolar to millimolar).LowNot suitable for high-throughput screening; complex spectra for large molecules.

Experimental Protocols

Mass Spectrometry for Confirming this compound Incorporation

Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a powerful tool for verifying the incorporation and location of unnatural amino acids.[4][5]

Protocol:

  • Sample Preparation: The peptide containing this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enzymatic Digestion (for internal incorporation): If this compound is incorporated internally, the peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments.[6]

  • Mass Analysis (MS1): The purified peptide or its fragments are introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The initial mass spectrum (MS1) will show the mass-to-charge ratio (m/z) of the intact peptide/fragments. The observed mass should correspond to the theoretical mass calculated for the peptide containing this compound.

  • Tandem Mass Spectrometry (MS/MS): The ion corresponding to the peptide of interest is isolated and fragmented (e.g., through collision-induced dissociation - CID).[7] The resulting fragment ions are analyzed to generate an MS/MS spectrum.

  • Data Analysis: The fragmentation pattern is analyzed to deduce the amino acid sequence. The mass shift corresponding to the this compound residue at the expected position in the fragmentation ladder confirms its successful incorporation.

Data Presentation:

Peptide Fragment Theoretical m/z Observed m/z Mass Accuracy (ppm) Confirmation
Ac-Val-[Boc-D-3-Pal]-His-Leu-OH945.52945.5531.7Confirmed
b2 ion (Ac-Val-[Boc-D-3-Pal])563.32563.3317.7Confirmed
y2 ion (His-Leu-OH)283.17283.16-35.3Confirmed
NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the presence of the pyridyl group and the overall fold of the peptide.[8][9]

Protocol:

  • Sample Preparation: A highly purified and concentrated sample of the peptide (typically >95% purity and >0.5 mM concentration) is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1D ¹H NMR: Provides a general overview of the proton signals. The aromatic protons of the pyridyl group of 3-Pal will have characteristic chemical shifts in the downfield region (typically 7-9 ppm).

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[10] This helps in assigning the signals corresponding to the this compound residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's secondary and tertiary structure.[10]

  • Data Analysis: The chemical shifts, coupling constants, and NOE connectivities are analyzed to assign all proton resonances and determine the three-dimensional structure of the peptide, thereby confirming the presence and location of the this compound residue.

Data Presentation:

Proton Observed Chemical Shift (ppm) Expected Chemical Shift Range (ppm) Confirmation
Pyridyl H28.658.5 - 8.8Confirmed
Pyridyl H47.827.7 - 8.0Confirmed
Pyridyl H57.457.3 - 7.6Confirmed
Pyridyl H68.518.4 - 8.7Confirmed
Boc (CH₃)₃1.421.4 - 1.5Confirmed

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_confirmation Incorporation Confirmation cluster_results Results synthesis Solid-Phase Peptide Synthesis with this compound purification RP-HPLC Purification synthesis->purification qc Analytical HPLC & MS1 purification->qc ms Mass Spectrometry (Tandem MS) qc->ms Sequence & Mass Verification nmr NMR Spectroscopy (1D & 2D) qc->nmr Structural Verification ms_result Confirmed Mass & Sequence ms->ms_result nmr_result Confirmed Structure & Pyridyl Moiety nmr->nmr_result

Caption: Experimental workflow for the confirmation of this compound incorporation.

logical_relationship cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria topic Confirming Incorporation of This compound edman Edman Degradation topic->edman ms Mass Spectrometry topic->ms nmr NMR Spectroscopy topic->nmr compatibility Compatibility with Boc Group edman->compatibility Incompatible information Information Yield edman->information Limited to N-terminal sequence sensitivity Sensitivity edman->sensitivity Picomole ms->compatibility Compatible ms->information Sequence, Mass, Modification ms->sensitivity Femto- to Attomole nmr->compatibility Compatible nmr->information 3D Structure, Functional Groups nmr->sensitivity Micromole to Millimole

Caption: Logical relationship of analytical methods for confirming this compound incorporation.

References

Orthogonal Protection Strategies Compatible with Boc-D-3-Pal-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, target peptides. The incorporation of non-standard amino acids, such as Boc-D-3-pyridylalanine (Boc-D-3-Pal-OH), introduces unique challenges due to the reactive nature of their side chains. The pyridyl group of 3-Pal, with its nucleophilic nitrogen, can undergo undesirable side reactions during peptide coupling and final cleavage. This guide provides a comprehensive comparison of orthogonal protection strategies compatible with this compound, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic workflows.

The Imperative of Orthogonal Side-Chain Protection in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a cornerstone of SPPS, relies on a quasi-orthogonal system where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent side-chain protecting groups (often benzyl-based) are cleaved with a stronger acid (e.g., hydrogen fluoride, HF) during the final cleavage from the resin.[1][2] An ideal orthogonal protecting group for the 3-Pal side chain must be stable to the repetitive TFA treatments used for Boc deprotection and be selectively removable under conditions that do not affect the peptide backbone or other side-chain protecting groups.[3]

Comparative Analysis of Protection Strategies

While direct experimental data on the side-chain protection of 3-pyridylalanine in Boc-SPPS is limited, a strong analogy can be drawn from the well-established protection strategies for the imidazole side chain of histidine, which shares similar chemical properties.

Protecting GroupStructureIntroductionRemoval ConditionsCompatibility with Boc-SPPSAdvantagesDisadvantages
None (Unprotected) Pyridyl--PartialSimplicity, lower cost.Risk of side reactions (alkylation, acylation) during coupling and cleavage, potentially leading to lower purity and yield.
2,4-Dinitrophenyl (Dnp) 2,4-DinitrophenylReaction with 2,4-dinitrofluorobenzeneThiolysis (e.g., thiophenol, 2-mercaptoethanol)[4][5]High (Orthogonal)Stable to TFA. Removal conditions are orthogonal to strong acid cleavage.Requires an additional deprotection step on-resin. Potential for side reactions during thiolysis. Conflicting reports on stability to piperidine.
Tosyl (Tos) p-ToluenesulfonylReaction with tosyl chlorideStrong acid (HF), HOBt[2]Moderate (Quasi-orthogonal)Commercially available for histidine.Removal with HOBt can be problematic as HOBt is often used in coupling reactions. Not fully orthogonal to final cleavage.
Benzyloxymethyl (Bom) BenzyloxymethylReaction with Bom-ClStrong acid (HF)Low (Not Orthogonal)Effective in suppressing racemization in histidine.Cleaved under the same conditions as final peptide cleavage from the resin in Boc/Bzl strategy.

Table 1: Comparison of Potential Side-Chain Protection Strategies for 3-Pyridylalanine in Boc-SPPS.

Featured Orthogonal Strategy: 2,4-Dinitrophenyl (Dnp) Protection

The 2,4-dinitrophenyl (Dnp) group stands out as a promising orthogonal protecting group for the pyridyl side chain of 3-Pal in Boc-SPPS. Its stability in acidic conditions makes it compatible with the repetitive TFA deprotection of the Nα-Boc group. The Dnp group can be selectively removed by thiolysis, a reaction that does not cleave the peptide from the resin or remove other common side-chain protecting groups used in Boc chemistry.[4]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Dnp Group by Thiolysis

This protocol is adapted from the established method for Dnp removal from histidine residues.[4][5]

Materials:

  • Dnp-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the Dnp-protected peptide-resin in DMF (10 mL/g of resin) for 1 hour.

  • Prepare the thiolysis solution: To the swollen resin, add DMF, followed by thiophenol (20 equivalents relative to resin loading) and TEA or DIEA (20 equivalents).

  • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by taking small resin samples and performing a test cleavage followed by HPLC analysis.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 x resin volume), DCM (3 x resin volume), and Methanol (3 x resin volume).

  • Dry the resin under vacuum. The peptide-resin is now ready for the next coupling step or final cleavage.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

Materials:

  • Peptide-resin

  • TFA

  • DCM

  • DIEA

  • Boc-amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • DMF

Procedure:

  • Deprotection: Treat the peptide-resin with 50% TFA in DCM (v/v) for 30 minutes to remove the Nα-Boc group.

  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes (repeat twice).

  • Washing: Wash the resin with DMF (3x).

  • Coupling: Pre-activate the incoming Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Visualizing the Workflow

Orthogonal_Protection_Workflow cluster_SPPS_Cycle Boc-SPPS Cycle cluster_Dnp_Removal Orthogonal Dnp Deprotection Start Boc-Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling (Boc-D-3-Pal(Dnp)-OH) Neutralization->Coupling Elongated_Peptide Elongated Boc-Peptide(Dnp)-Resin Coupling->Elongated_Peptide Dnp_Deprotection Dnp Removal (Thiophenol/Base) Elongated_Peptide->Dnp_Deprotection Deprotected_Peptide Boc-Peptide-Resin (Deprotected 3-Pal) Dnp_Deprotection->Deprotected_Peptide Final_Cleavage Final Cleavage (e.g., HF) Deprotected_Peptide->Final_Cleavage Final_Product Final Deprotected Peptide Final_Cleavage->Final_Product

Caption: Workflow of Boc-SPPS with orthogonal Dnp protection for 3-pyridylalanine.

Logical Relationship of Protection Strategies

Protection_Strategy_Logic cluster_Protection_Choice Side-Chain Protection Choice cluster_Orthogonal_Options Orthogonal Protection Options cluster_Outcome Synthetic Outcome Boc_D_3_Pal This compound Unprotected Unprotected Side Chain Boc_D_3_Pal->Unprotected Simpler Synthesis Protected Protected Side Chain Boc_D_3_Pal->Protected Higher Purity High_Risk Risk of Side Reactions Lower Yield/Purity Unprotected->High_Risk DNP Dnp (Thiolysis) Protected->DNP Recommended Other Other Potential Groups (e.g., specific Z-derivatives) Protected->Other Less Common High_Fidelity High Fidelity Synthesis Higher Yield/Purity DNP->High_Fidelity

Caption: Decision logic for side-chain protection of this compound.

Conclusion

The selection of an appropriate orthogonal protection strategy is a critical determinant in the successful synthesis of peptides containing reactive side chains like that of 3-pyridylalanine. While leaving the pyridyl group unprotected offers simplicity, it carries a significant risk of side reactions that can compromise the purity and yield of the final peptide. The use of the 2,4-dinitrophenyl (Dnp) protecting group, by analogy to its successful application for histidine, presents a robust and orthogonal approach compatible with Boc-SPPS. The Dnp group's stability to TFA and its selective removal via thiolysis provide the necessary control for the synthesis of complex peptides incorporating this compound. Researchers are encouraged to consider this strategy to enhance the fidelity and outcome of their peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of Boc-D-3-Pal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Boc-D-3-Pal-OH, a commonly used amino acid derivative in peptide synthesis.

Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling this compound. In the event of accidental contact, follow the first aid measures outlined in the SDS.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for proper identification and record-keeping in a laboratory setting.

PropertyValue
CAS Number98266-33-2[1]
Molecular FormulaC13H18N2O4[1]
Molecular Weight266.29 g/mol [1]
Purity≥97%
AppearanceWhite to off-white solid
StoragePowder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines for non-hazardous chemical waste. Although not classified as hazardous, it should not be disposed of in regular trash or down the drain.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "this compound" and its CAS number (98266-33-2).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Containerization:

    • Place all solid waste, including empty vials, contaminated weighing paper, and gloves, into the labeled waste container.

    • If disposing of a solution, use a compatible, sealable container. Ensure the container is appropriately labeled with the chemical name and concentration.

  • Storage of Waste:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup for the non-hazardous chemical waste.

    • Provide them with the necessary information about the waste, including the chemical name and quantity.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_hazardous Consult SDS: Is the substance classified as hazardous? start->is_hazardous non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste non_hazardous_path hazardous_waste Follow Hazardous Waste Protocol is_hazardous->hazardous_waste hazardous_path non_hazardous_path No hazardous_path Yes label_container Label Waste Container: - Chemical Name - CAS Number non_hazardous_waste->label_container segregate_waste Segregate from other waste streams label_container->segregate_waste store_waste Store in Designated Waste Area segregate_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-3-Pal-OH. It includes detailed personal protective equipment (PPE) recommendations, operational procedures for handling and disposal, and first aid measures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 98266-33-2[1]
Molecular Formula C13H18N2O4[1]
Molecular Weight 266.29 g/mol [1]
Appearance Solid powder
Storage Store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month)[2]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, appropriate PPE should always be worn when handling any chemical. The following table outlines the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Hand Protection Disposable nitrile gloves[3]Double-gloving with nitrile gloves for extended handling[3]
Eye and Face Protection Safety glasses with side-shields[3]Chemical splash goggles or a face shield when handling bulk quantities or creating solutions[3][4]
Body Protection Standard laboratory coat[3]---
Respiratory Protection Not required under normal handling conditions in a well-ventilated area.An N95 dust mask is recommended when weighing or transferring the powder to minimize inhalation.[5]
Foot Protection Closed-toe shoes[4]---

Operational Plan: Handling and Experimental Protocol

The following procedural steps provide guidance for the safe handling of this compound from receipt to use in a typical experimental workflow, such as a peptide synthesis reaction.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -80°C is recommended.[2]

2. Preparation for Use:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Don all required PPE as outlined in the table above.

  • Conduct all weighing and solution preparation in a chemical fume hood or a designated powder handling enclosure to minimize inhalation of the powder.

3. Experimental Use (Example: Boc Deprotection):

  • The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be removed under acidic conditions.[6]

  • A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent such as dichloromethane (DCM) or dioxane.[7][8]

  • Protocol:

    • Dissolve the this compound in an appropriate solvent (e.g., DCM).

    • Add the acidic reagent (e.g., a solution of TFA in DCM) to the reaction mixture.

    • Stir the reaction at room temperature until the deprotection is complete, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the acid is typically removed by evaporation or neutralization.

First Aid Measures

In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Disposal Plan

  • Unused Material: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent and dispose of them according to institutional guidelines.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal a Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves b Work in a Ventilated Area a->b c Weighing and Transferring Powder b->c Proceed to Handling d Solution Preparation c->d e Perform Chemical Synthesis d->e Proceed to Reaction f Decontaminate Work Area e->f After Reaction g Dispose of Waste (Chemical & Solid) f->g h Remove PPE g->h i Wash Hands h->i End of Process

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-3-Pal-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-3-Pal-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.